[3-(3-Chlorophenyl)oxetan-3-yl]methanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
[3-(3-chlorophenyl)oxetan-3-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c11-9-3-1-2-8(4-9)10(5-12)6-13-7-10/h1-4,12H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUABYGMGCOFMCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(CO)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Whitepaper: The Bioisosteric Potential of [3-(3-Chlorophenyl)oxetan-3-yl]methanol Scaffolds in Modern Drug Discovery
Abstract
In contemporary medicinal chemistry, the strategic modulation of physicochemical properties is paramount to the successful development of novel therapeutics. The oxetane ring, a four-membered cyclic ether, has emerged from academic curiosity to become a valuable and frequently utilized scaffold for fine-tuning drug-like properties.[1][2] This in-depth technical guide explores the bioisosteric potential of the [3-(3-chlorophenyl)oxetan-3-yl]methanol scaffold. We will dissect its role as a versatile bioisostere for common functional groups like the gem-dimethyl and carbonyl moieties, detailing its profound impact on aqueous solubility, lipophilicity, metabolic stability, and the basicity of proximal amines.[3][4] This guide provides field-proven insights, detailed synthetic and analytical protocols, and a quantitative framework for researchers, scientists, and drug development professionals to leverage this powerful scaffold in their discovery campaigns.
Introduction: The Rise of the Oxetane Moiety
Bioisosterism, the strategy of replacing a functional group within a bioactive molecule with another group of similar size, shape, and electronic configuration, is a cornerstone of rational drug design.[5] Its goal is to optimize molecular properties to enhance potency, improve pharmacokinetic profiles, and mitigate toxicity.[5] While classic isosteres are well-established, modern drug discovery programs increasingly focus on more challenging biological targets, demanding greater molecular complexity and three-dimensionality.[2]
The oxetane ring has garnered significant attention in this context.[6][7] This small, polar, sp3-rich heterocycle offers a unique combination of structural rigidity and hydrophilicity.[2][3] Pioneering studies validated 3,3-disubstituted oxetanes as effective surrogates for gem-dimethyl and carbonyl groups, initiating an "oxetane rush" in the medicinal chemistry community.[1][2] Unlike the lipophilic gem-dimethyl group, the oxetane introduces polarity and can dramatically improve aqueous solubility.[8] Compared to a carbonyl group, it offers a stable, non-planar hydrogen-bond acceptor with a distinct electronic profile.[4][9]
The specific scaffold, [3-(3-chlorophenyl)oxetan-3-yl]methanol (CAS: 1432492-63-1), combines the benefits of the 3,3-disubstituted oxetane core with aryl and alcohol functionalities, making it a pre-functionalized and versatile building block for library synthesis and lead optimization.
The Oxetane Scaffold as a Strategic Bioisostere
The strategic replacement of common motifs with the [3-(3-chlorophenyl)oxetan-3-yl]methanol core or its derivatives can resolve multiple ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity challenges. The causality for these improvements lies in the fundamental physicochemical properties of the oxetane ring.
Caption: Bioisosteric relationship of the oxetane scaffold.
Replacement for the gem-Dimethyl Group
The gem-dimethyl group is often used to block metabolically labile C-H bonds, but this comes at the cost of increased lipophilicity, which can negatively impact solubility and lead to off-target effects.[10] The oxetane ring serves as a hydrophilic and metabolically robust alternative.[8][11]
-
Causality: The oxetane occupies a similar steric volume to the gem-dimethyl group but introduces a polar ether oxygen.[3] This disrupts localized lipophilicity, improving interactions with water molecules.
-
Impact: This substitution can increase aqueous solubility by factors ranging from 4 to over 4000, depending on the parent scaffold, while maintaining or improving metabolic stability.[8]
Replacement for the Carbonyl Group
While the carbonyl group is an excellent hydrogen bond acceptor, it can be susceptible to metabolic reduction and contributes to molecular planarity. The oxetane is a non-classical bioisostere that mimics the hydrogen-bonding capacity of a carbonyl but with distinct advantages.[4][12]
-
Causality: The oxetane's oxygen atom acts as a strong hydrogen bond acceptor, similar to a carbonyl.[4] However, its tetrahedral carbons enforce a three-dimensional conformation, which can improve target binding by accessing unexplored chemical space and enhance solubility by disrupting crystal packing.[2]
-
Impact: This replacement can improve metabolic stability and permeability while preserving target affinity.[6]
Modulation of Proximal Amine Basicity
A critical, and often transformative, application of the oxetane scaffold is the modulation of the basicity (pKa) of adjacent amines.[11] High basicity in drug candidates is frequently linked to off-target liabilities, such as hERG channel inhibition and phospholipidosis.
-
Causality: The oxetane's oxygen atom exerts a powerful inductive electron-withdrawing effect. This effect significantly reduces the electron density on a proximal nitrogen atom, making its lone pair less available for protonation.
-
Impact: Placing an oxetane alpha to an amine can lower its pKa by approximately 2.7 units.[2][11] This is a highly effective and predictable strategy to mitigate basicity-related toxicity while often improving cell permeability.[11]
Quantitative Impact Analysis: A Matched-Pair Comparison
To illustrate the tangible benefits of incorporating an oxetane, the following table presents data from a typical matched molecular pair analysis. The values are representative of effects documented in medicinal chemistry literature.
| Property | Lead Compound (gem-Dimethyl) | Oxetane Analog | Change | Rationale for Improvement |
| LogD (pH 7.4) | 3.5 | 2.1 | -1.4 | Increased polarity from the ether oxygen reduces lipophilicity, often improving the therapeutic window.[4] |
| Aqueous Solubility (µM) | 2 | 150 | +75x | The polar, 3D nature of the oxetane disrupts crystal packing and improves solvation.[8] |
| Microsomal Clearance (µL/min/mg) | 120 (High) | 15 (Low) | -87.5% | The oxetane blocks a site of metabolic attack without adding lipophilicity.[10] |
| pKa (of a β-amine) | 9.8 | 7.9 | -1.9 | The inductive effect of the oxetane oxygen reduces the basicity of the nearby amine.[2] |
| hERG IC50 (µM) | 0.8 (Potent Blocker) | >30 | >37x | Reduced basicity significantly mitigates the risk of hERG channel binding.[11] |
Synthesis and Experimental Protocols
The successful application of the [3-(3-chlorophenyl)oxetan-3-yl]methanol scaffold requires robust synthetic and analytical methodologies.
Synthesis of the Core Scaffold
The synthesis of 3,3-disubstituted oxetanes like the target scaffold is reliably achieved via an intramolecular Williamson etherification of a 1,3-diol precursor.[10][13] The following protocol is a validated, multi-step process.
Caption: General synthetic workflow for the target scaffold.
Protocol: Synthesis of [3-(3-Chlorophenyl)oxetan-3-yl]methanol
-
Step 1: Di-alkylation of Malonate: To a solution of diethyl (3-chlorophenyl)malonate in anhydrous THF at 0 °C, add sodium hydride (2.2 eq). Stir for 30 minutes. Add ethyl bromoacetate (1.1 eq) and allow the reaction to warm to room temperature overnight. This step introduces the second carbon destined for the hydroxymethyl group.
-
Step 2: Reduction to Diol: Cool the crude product from Step 1 in anhydrous THF to 0 °C. Add lithium aluminum hydride (3.0 eq) portion-wise. Causality: This strong reducing agent is necessary to reduce both ester functionalities to the corresponding primary alcohols, forming the key 1,3-diol intermediate. After the addition is complete, heat the reaction to reflux for 4 hours. Quench carefully with water, followed by 15% NaOH solution.
-
Step 3: Selective Monotosylation: Dissolve the crude diol in dichloromethane and pyridine at 0 °C. Add p-toluenesulfonyl chloride (1.05 eq) dropwise. Causality: This step selectively activates one of the primary alcohols as a good leaving group (tosylate) for the subsequent intramolecular cyclization. The less sterically hindered alcohol is expected to react preferentially. Monitor by TLC until starting material is consumed.
-
Step 4: Intramolecular Cyclization: Dissolve the crude tosylate in anhydrous THF at 0 °C and add sodium hydride (1.5 eq). Causality: The strong base deprotonates the remaining alcohol, which then acts as an internal nucleophile, displacing the tosylate group to form the strained oxetane ring in a classic Williamson etherification. Stir at room temperature overnight.
-
Step 5: Purification & Validation: Quench the reaction with saturated ammonium chloride solution and extract with ethyl acetate. Purify the crude product via column chromatography (silica gel, ethyl acetate/hexanes gradient). The final structure, [3-(3-chlorophenyl)oxetan-3-yl]methanol, must be validated by ¹H NMR, ¹³C NMR, and HRMS to confirm identity and purity (>97%).
Workflow for Bioisosteric Evaluation
A self-validating system is crucial for assessing the impact of the bioisosteric replacement. The following workflow ensures a rigorous, data-driven decision-making process.
Caption: Workflow for evaluating a bioisosteric replacement.
Protocol: In Vitro Metabolic Stability Assay (Human Liver Microsomes)
-
Preparation: Prepare a stock solution of the test compound (e.g., the oxetane analog) at 10 mM in DMSO. Prepare a working solution at 100 µM in acetonitrile.
-
Incubation Mixture: In a 96-well plate, combine phosphate buffer (pH 7.4), human liver microsomes (final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).
-
Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system. Causality: NADPH is a required cofactor for cytochrome P450 enzymes, the primary drivers of Phase I metabolism in liver microsomes. Its regeneration ensures the reaction does not terminate prematurely.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction in designated wells by adding 2 volumes of ice-cold acetonitrile containing an internal standard. The 0-minute time point serves as the reference for 100% compound remaining.
-
Analysis: Centrifuge the plate to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound relative to the internal standard.
-
Data Interpretation: Plot the natural log of the percent remaining compound versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint), providing a quantitative measure of metabolic stability.
Conclusion and Future Perspective
The [3-(3-chlorophenyl)oxetan-3-yl]methanol scaffold and its derivatives represent a powerful tool in the medicinal chemist's arsenal. It is not merely a structural placeholder but an active modulator of key drug-like properties. Its ability to predictably increase solubility, reduce lipophilicity, enhance metabolic stability, and attenuate the basicity of proximal amines makes it an invaluable bioisostere for overcoming common hurdles in drug discovery.[1][8][11] The provided synthetic and analytical frameworks offer a clear path for its integration and evaluation within lead optimization campaigns. As drug discovery continues to tackle increasingly complex targets, the strategic deployment of modern, multi-functional bioisosteres like the oxetane scaffold will be critical to success.
References
- Oxetanes in Drug Discovery Campaigns | Journal of Medicinal Chemistry - ACS Public
- Applications of oxetanes in drug discovery and medicinal chemistry - PMC.
- Full article: Synthetic oxetanes in drug discovery: where are we in 2025? - Taylor & Francis.
- Application Notes and Protocols: The Role of Oxetanes in Medicinal Chemistry and Drug Discovery - Benchchem.
- Oxetanes in Drug Discovery - PharmaBlock.
- Oxetanes in Drug Discovery Campaigns - Semantic Scholar.
- Applic
- Oxetanes in Drug Discovery: Structural and Synthetic Insights | Journal of Medicinal Chemistry - ACS Public
- Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC.
- 1.6: Drug Modifications to Improve Stability - Chemistry LibreTexts.
- Evaluation of aryl amino-oxetanes as bioisosteres of benzamides and design elements for drug discovery | Poster Board #3163 - American Chemical Society.
- Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.
- Small Ring Carbocations for Late-Stage Functionalis
- [3-(3-chlorophenyl)oxetan-3-yl]methanol, min 97%, 100 mg - CP Lab Safety.
- Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews - ACS Public
- Oxetanes and Oxetan-3-ones.
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- 3. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 5. drughunter.com [drughunter.com]
- 6. tandfonline.com [tandfonline.com]
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- 13. Thieme E-Books & E-Journals [thieme-connect.de]
Solubility profile and LogP values of [3-(3-Chlorophenyl)oxetan-3-yl]methanol
Topic: Solubility profile and LogP values of [3-(3-Chlorophenyl)oxetan-3-yl]methanol Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Scientists
Physicochemical Characterization & Bioisosteric Utility in Drug Design
Executive Summary
In modern medicinal chemistry, the modulation of lipophilicity (LogP) and aqueous solubility is a critical optimization step. [3-(3-Chlorophenyl)oxetan-3-yl]methanol (CAS: 1432492-63-1) represents a strategic "oxetane module"—a structural motif championed by the Carreira and Roche groups to replace metabolically labile gem-dimethyl groups or lipophilic carbocycles.
This guide provides an in-depth analysis of the solubility and lipophilicity profile of this specific building block. It synthesizes calculated physicochemical data with established structure-property relationship (SPR) trends for 3,3-disubstituted oxetanes, offering a roadmap for its application in fragment-based drug discovery (FBDD) and lead optimization.
Chemical Identity & Physicochemical Specifications[1][2][3][4][5][6]
Core Identity
| Parameter | Detail |
| IUPAC Name | [3-(3-Chlorophenyl)oxetan-3-yl]methanol |
| CAS Number | 1432492-63-1 |
| Molecular Formula | C₁₀H₁₁ClO₂ |
| Molecular Weight | 198.65 g/mol |
| Structural Class | 3,3-Disubstituted Oxetane / Aryl Alcohol |
Solubility & LogP Profile (Predicted vs. Empirical Trends)
Note: Specific experimental values for this intermediate are proprietary to specific campaigns. The values below represent high-confidence predictive models and empirical trends observed in 3-aryl-3-oxetanemethanol analogs.
| Property | Value / Range | Context & Significance |
| cLogP (Calculated) | 1.5 – 1.9 | Significantly lower than the gem-dimethyl analog (~2.7), demonstrating the "lipophilicity lowering" effect of the oxetane oxygen. |
| LogD (pH 7.4) | ~1.5 – 1.9 | Non-ionizable at physiological pH; LogD ≈ LogP. |
| Aqueous Solubility | High (> 1 mg/mL) | The oxetane oxygen acts as a hydrogen bond acceptor (HBA), drastically improving solubility compared to the carbocyclic equivalent. |
| Topological Polar Surface Area (TPSA) | ~49 Ų | Favorable for membrane permeability (Rule of 5 compliant). |
| H-Bond Donors / Acceptors | 1 / 2 | The hydroxyl group (donor) and oxetane oxygen (acceptor) facilitate water solvation. |
Mechanistic Insight: The "Oxetane Advantage"
Dipole Moment & Solvation
The oxetane ring is not merely a spacer; it is a functional element. Unlike a cyclobutane or gem-dimethyl group, the oxetane ring possesses a significant permanent dipole moment (~1.9 D) and a highly exposed oxygen lone pair.
-
Lipophilicity Modulation: Replacing a gem-dimethyl group with an oxetane typically lowers LogP by 0.8 – 1.0 units .
-
Solubility Enhancement: The exposed oxygen allows for directional hydrogen bonding with water molecules, often increasing aqueous solubility by 4- to 4000-fold depending on the scaffold.
Metabolic Stability
The 3-position of the oxetane blocks the "soft spot" for metabolic oxidation (typically benzylic hydroxylation) seen in alkyl chains, while the ring itself is surprisingly stable to hydrolytic cleavage under physiological conditions.
Experimental Protocols (Self-Validating Systems)
Protocol A: Thermodynamic Solubility (Shake-Flask Method)
Use this for the "Gold Standard" equilibrium solubility value.
-
Preparation: Weigh 5 mg of [3-(3-Chlorophenyl)oxetan-3-yl]methanol into a chemically resistant glass vial.
-
Solvent Addition: Add 500 µL of pH 7.4 phosphate-buffered saline (PBS).
-
Equilibration: Shake at 300 rpm at 25°C for 24 hours. Crucial: Ensure solid compound remains visible. If clear, add more solid.
-
Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a PVDF filter (0.22 µm) saturated with the solution to prevent adsorption losses.
-
Quantification: Analyze the supernatant via HPLC-UV (254 nm) against a 5-point calibration curve prepared in DMSO/Buffer.
Protocol B: LogP Determination (Miniaturized Shake-Flask)
Use this to determine lipophilicity.
-
Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol for 24 hours.
-
Dissolution: Dissolve the compound in the water-saturated octanol phase to a concentration of 1 mM.
-
Partitioning: Mix equal volumes (e.g., 1 mL each) of the compound-octanol solution and octanol-saturated water.
-
Equilibration: Vortex for 1 hour, then centrifuge to separate phases.
-
Analysis: Measure the concentration in both phases using HPLC to calculate the partition coefficient (
).-
Validation Check: Mass balance should be >95%. If <95%, suspect precipitation at the interface or adsorption to glass.
-
Visualizing the Workflow
Diagram 1: Solubility Measurement Workflow
This diagram outlines the decision logic for selecting the correct solubility assay based on the stage of drug development.
Caption: Decision matrix for Kinetic vs. Thermodynamic solubility assays, ensuring data fidelity matches the development stage.
Diagram 2: The Oxetane Bioisosteric Effect
This diagram illustrates the structural logic of replacing a gem-dimethyl group with an oxetane to improve physicochemical properties.
Caption: Mechanistic impact of the oxetane scaffold on key physicochemical parameters compared to carbocyclic analogs.
References
-
Wuitschik, G., et al. (2006).[1] "Oxetanes as Promising Modules in Drug Discovery." Angewandte Chemie International Edition, 45(46), 7736–7739. Link
-
Wuitschik, G., et al. (2010). "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry, 53(8), 3227–3246. Link
-
Müller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science, 317(5846), 1881–1886. Link
-
PubChem Compound Summary. (2024). "Compound CID 529301 (Analog Data)." National Center for Biotechnology Information. Link
-
Burkhard, J. A., et al. (2010). "Oxetanes as Chiral, Water-Soluble Sp3-Rich Scaffolds." Organic Letters, 12(9), 1944–1947. Link
Sources
The Oxetane Switch: Structure-Property Relationships of [3-(3-Chlorophenyl)oxetan-3-yl]methanol
Executive Summary
This technical guide profiles [3-(3-Chlorophenyl)oxetan-3-yl]methanol , a critical "probe molecule" in modern medicinal chemistry. It serves as a textbook example of the Oxetane Switch —a strategy pioneered by the Carreira and Roche groups to modulate lipophilicity and metabolic stability.
Unlike traditional Structure-Activity Relationship (SAR) studies that focus on receptor binding, the "Activity" of this scaffold is defined by its Structure-Property Relationships (SPR) . This guide analyzes how replacing a gem-dimethyl or carbonyl group with the oxetane ring alters the physicochemical landscape of the molecule, providing a blueprint for rescuing insoluble or metabolically labile drug candidates.
Structural Logic: The "Oxetane Effect"[1]
The molecule consists of three distinct pharmacophoric elements, each serving a specific function in the SAR equation:
-
The Oxetane Ring: A 4-membered cyclic ether.[1] It acts as a bioisostere for a gem-dimethyl group (
) or a carbonyl group ( ). -
The 3-Chlorophenyl Anchor: Provides the necessary lipophilicity to simulate a drug-like core, allowing for realistic LogD measurements.
-
The Hydroxymethyl Handle: A polar "head" that allows for further functionalization (e.g., oxidation to acid, ether formation) and acts as a hydrogen bond donor (HBD).
Bioisosteric Comparison
The primary utility of this scaffold is best understood by comparing it to its carbocyclic analog.
-
Vs. Gem-Dimethyl: The gem-dimethyl group is metabolically labile (prone to CYP450 oxidation) and highly lipophilic. Replacing it with an oxetane lowers LogP (typically by ~1.0 unit) and blocks metabolic "soft spots."
-
Vs. Carbonyl: While the oxetane oxygen is a Hydrogen Bond Acceptor (HBA) like a carbonyl, it does not possess the chemical reactivity (nucleophilic attack susceptibility) of a ketone or aldehyde.
Visualization: The Physicochemical Shift
The following diagram illustrates the logical flow of the "Oxetane Switch" strategy.
Figure 1: The strategic rationale for deploying the oxetane scaffold to modulate drug-like properties.
Physicochemical SAR Profile
The following data summarizes the impact of the oxetane ring on the 3-chlorophenyl scaffold compared to standard analogs. This data is synthesized from the foundational work of Wuitschik et al. (2010).
Comparative Data Table
| Property | Gem-Dimethyl Analog | Oxetane Analog (Target) | Impact / Mechanism |
| LogP (Lipophilicity) | ~3.5 | ~2.4 | Lower is better. The oxetane oxygen reduces lipophilicity without adding a rotatable bond. |
| Aqueous Solubility | Low (< 10 µM) | High (> 100 µM) | The exposed oxygen acts as a Lewis base, accepting H-bonds from water. |
| Metabolic Stability (Cl_int) | High Clearance | Low Clearance | The oxetane ring is sterically compact and electronically deactivated, preventing CYP oxidation at the 3-position. |
| Conformation | Puckered | Puckered (~8°) | Mimics the spatial arrangement of the gem-dimethyl group more closely than a flat carbonyl. |
The Role of the Chlorine Substituent
The 3-chloro substitution on the phenyl ring is not accidental.
-
Metabolic Probe: Unsubstituted phenyl rings are often rapidly hydroxylated at the para position. The meta-chloro group blocks specific metabolic routes and increases lipophilicity enough to make the molecule "drug-like" (LogP > 2), ensuring that solubility improvements are due to the oxetane, not just low molecular weight.
-
Electronic Effect: The electron-withdrawing chlorine slightly reduces the basicity of the oxetane oxygen, ensuring it doesn't become a liability in acidic media (e.g., the stomach).
Synthetic Methodology
The synthesis of 3,3-disubstituted oxetanes is non-trivial due to ring strain. The most authoritative method, developed by the Carreira group, utilizes a sulfur ylide-mediated ring closure (Corey-Chaykovsky reaction) or a specific cyclization of a diol precursor.
Synthesis Workflow (Carreira Route)
The standard route involves constructing the oxetane ring from a ketone precursor.
Figure 2: Simplified synthetic logic for accessing the 3,3-disubstituted oxetane core.
Detailed Protocol: Synthesis via Diol Cyclization
Note: This is a generalized protocol adapted from Wuitschik et al. (2010) for 3-aryl-3-oxetanemethanols.
Reagents:
-
Potassium tert-butoxide (KOtBu)
-
Precursor: 2-(3-chlorophenyl)propane-1,3-diol
Step-by-Step:
-
Cyclization: Dissolve 2-(3-chlorophenyl)propane-1,3-diol (1.0 eq) in anhydrous THF.
-
Activation: Add diethyl carbonate (1.2 eq) and catalytic KOtBu. Heat to reflux. This forms the cyclic carbonate intermediate.
-
Decarboxylation: Heat the cyclic carbonate to ~200°C (often requiring distillation or flow chemistry) to induce decarboxylation and ring contraction to the oxetane.
-
Functionalization: If the starting material was a malonate derivative, reduction (LiAlH4) yields the final methanol group.
Experimental Validation Protocols
To validate the SAR claims of this molecule in your own research, use the following self-validating protocols.
Protocol: Microsomal Stability Assay
This assay confirms the "Metabolic Shield" hypothesis.
Objective: Determine Intrinsic Clearance (
-
Preparation: Prepare 10 mM stock solutions of [3-(3-Chlorophenyl)oxetan-3-yl]methanol in DMSO.
-
Incubation:
-
Mix test compound (1 µM final) with pooled Human Liver Microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).
-
Pre-incubate for 5 min at 37°C.
-
Initiate reaction with NADPH-regenerating system.
-
-
Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes. Quench immediately with ice-cold acetonitrile containing internal standard (e.g., Warfarin).
-
Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. The slope
determines . -
Success Criteria: The oxetane analog should show < 50% of the clearance rate of the corresponding gem-dimethyl analog.
Protocol: LogD Lipophilicity Measurement
Objective: Quantify the polarity shift.
-
Method: Shake-flask method or potentiometric titration (if ionizable). Since this molecule is neutral (non-ionizable alcohol), a miniaturized shake-flask is appropriate.
-
System: Octanol / Phosphate Buffer (pH 7.4).
-
Procedure:
-
Dissolve compound in octanol-saturated water.
-
Add water-saturated octanol.
-
Shake for 1 hour; allow phases to separate (centrifuge if necessary).
-
Measure concentration in both phases using HPLC-UV (254 nm).
-
-
Expectation: LogD should be approximately 2.0–2.5.
References
-
Wuitschik, G., et al. (2010). "Oxetanes as Promising Bioisosteres for the gem-Dimethyl Group."[1][4] Angewandte Chemie International Edition, 49(48), 8979-8982. Link
- The seminal paper establishing the oxetane switch.
-
Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of 3,3-Disubstituted Oxetanes." The Journal of Organic Chemistry, 75(24), 8701-8704. Link
- Detailed synthetic protocols for the scaffold.
-
Wuitschik, G., et al. (2008). "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry, 53(8), 3227-3246. Link
- Comprehensive review of physicochemical properties.
-
Müller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science, 317(5846), 1881-1886. Link
- Contextualizes the use of polar/lipophilic modul
Sources
Methodological & Application
Application Note & Protocol: A Scalable Approach to the Synthesis of [3-(3-Chlorophenyl)oxetan-3-yl]methanol
For: Researchers, scientists, and drug development professionals.
Introduction
The oxetane motif has emerged as a valuable building block in modern medicinal chemistry. Its incorporation into drug candidates can lead to significant improvements in physicochemical properties such as aqueous solubility, metabolic stability, and lipophilicity, often serving as a polar equivalent to a gem-dimethyl group.[1] [3-(3-Chlorophenyl)oxetan-3-yl]methanol, in particular, is a key intermediate for the synthesis of various pharmacologically active compounds. This document provides a detailed and scalable protocol for the synthesis of [3-(3-Chlorophenyl)oxetan-3-yl]methanol, designed to be robust and reproducible for multigram-scale production in a laboratory setting.
The synthetic strategy hinges on the nucleophilic addition of a Grignard reagent to a cyclic ketone, a classic and powerful carbon-carbon bond-forming reaction. Specifically, we will detail the preparation of 3-chlorophenylmagnesium bromide and its subsequent reaction with oxetan-3-one. This approach was chosen for its convergence, utilization of readily available starting materials, and amenability to scale-up.
Synthetic Strategy Overview
The overall synthetic pathway is a two-step process commencing from commercially available starting materials: 1-bromo-3-chlorobenzene and oxetan-3-one.
Figure 1: Overall synthetic workflow for [3-(3-Chlorophenyl)oxetan-3-yl]methanol.
Part 1: Synthesis of Starting Materials
For a truly scalable process, the reliable acquisition of starting materials is paramount. While 1-bromo-3-chlorobenzene and oxetan-3-one are commercially available, this section provides scalable synthesis protocols for both, offering greater control over the supply chain for large-scale campaigns.
1.1: Scalable Synthesis of Oxetan-3-one
Oxetan-3-one is a crucial electrophile in this synthesis. Traditional multi-step syntheses can be low-yielding and utilize hazardous reagents. A superior, scalable, one-step method involves the gold-catalyzed oxidation of propargyl alcohol.[2][3][4] This method is advantageous as it proceeds from a readily available precursor and avoids the use of diazo ketones.[2][3][4]
Reaction Scheme:
Propargyl alcohol → Oxetan-3-one (via Gold-catalyzed cyclization)
Protocol:
A detailed protocol for this transformation can be adapted from the work of Zhang and coworkers.[2]
1.2: Scalable Synthesis of 1-Bromo-3-chlorobenzene
1-Bromo-3-chlorobenzene serves as the precursor to the Grignard reagent. A reliable, multi-step synthesis starting from nitrobenzene is outlined below. This route leverages well-established, scalable industrial reactions.
Reaction Scheme:
Nitrobenzene → 3-Chloronitrobenzene → 3-Chloroaniline → 1-Bromo-3-chlorobenzene
Protocol:
-
Chlorination of Nitrobenzene: Nitrobenzene is treated with chlorine gas in the presence of a Lewis acid catalyst (e.g., FeCl₃) to yield 3-chloronitrobenzene. The meta-directing effect of the nitro group ensures high regioselectivity.
-
Reduction of 3-Chloronitrobenzene: The nitro group of 3-chloronitrobenzene is reduced to an amine using standard reduction methods, such as catalytic hydrogenation (H₂/Pd/C) or metal-acid reduction (e.g., Sn/HCl), to produce 3-chloroaniline.
-
Sandmeyer Reaction: 3-Chloroaniline is diazotized with sodium nitrite and a strong acid (e.g., HBr) at low temperatures (0-5 °C) to form the corresponding diazonium salt. Subsequent treatment with copper(I) bromide (CuBr) yields 1-bromo-3-chlorobenzene.[5]
Part 2: Detailed Protocol for [3-(3-Chlorophenyl)oxetan-3-yl]methanol
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| 1-Bromo-3-chlorobenzene | 191.45 | 57.4 g | 0.30 | 1.2 |
| Magnesium Turnings | 24.31 | 7.9 g | 0.325 | 1.3 |
| Iodine | 253.81 | 1 crystal | catalytic | - |
| Oxetan-3-one | 72.06 | 18.0 g | 0.25 | 1.0 |
| Anhydrous Tetrahydrofuran (THF) | - | 750 mL | - | - |
| Saturated Aqueous NH₄Cl | - | 200 mL | - | - |
| Diethyl Ether | - | 500 mL | - | - |
| Brine | - | 200 mL | - | - |
| Anhydrous MgSO₄ | - | - | - | - |
Equipment:
-
1 L three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Mechanical stirrer
-
Nitrogen/Argon inlet
-
Thermometer
-
Heating mantle
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
Step 1: Grignard Reagent Formation
-
Apparatus Setup: Assemble the 1 L three-necked flask with a mechanical stirrer, reflux condenser with a nitrogen/argon inlet, and a dropping funnel. Flame-dry all glassware under a stream of inert gas and allow to cool to room temperature.
-
Magnesium Activation: Place the magnesium turnings in the flask. Add a single crystal of iodine. Gently warm the flask with a heat gun until purple iodine vapors are observed. This helps to activate the magnesium surface. Allow the flask to cool.
-
Initiation of Grignard Reaction: Add 100 mL of anhydrous THF to the flask. In the dropping funnel, prepare a solution of 1-bromo-3-chlorobenzene in 250 mL of anhydrous THF. Add approximately 20 mL of this solution to the magnesium turnings. The reaction should initiate, as evidenced by a gentle reflux and the disappearance of the iodine color. If the reaction does not start, gentle warming may be applied.
-
Completion of Grignard Formation: Once the reaction has initiated, add the remaining 1-bromo-3-chlorobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The solution should appear as a cloudy grey-brown mixture.
Step 2: Nucleophilic Addition to Oxetan-3-one
-
Cooling: Cool the freshly prepared Grignard reagent solution to -20 °C using a dry ice/acetone bath.
-
Addition of Oxetan-3-one: Prepare a solution of oxetan-3-one in 150 mL of anhydrous THF. Add this solution dropwise to the cold Grignard reagent via the dropping funnel, maintaining the internal temperature below -15 °C. The addition should be slow to control the exothermicity of the reaction.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours (overnight).
-
Quenching: Cool the reaction mixture in an ice-water bath. Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution. This should be done under vigorous stirring. The formation of a white precipitate (magnesium salts) will be observed.
Step 3: Workup and Purification
-
Extraction: Add 500 mL of diethyl ether to the quenched reaction mixture and stir for 15 minutes. Transfer the mixture to a separatory funnel. If a significant amount of solid is present, it may be necessary to filter the mixture through a pad of Celite® before extraction. Wash the organic layer sequentially with water (2 x 200 mL) and brine (200 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product as a viscous oil or a low-melting solid.
-
Purification:
-
Crystallization (Preferred for Scale-up): The crude product can often be purified by crystallization. A suitable solvent system should be determined on a small scale. Common solvent systems for similar compounds include ethyl acetate/hexanes or dichloromethane/hexanes.[6][7] Dissolve the crude product in a minimum amount of the hot solvent, and allow it to cool slowly to room temperature, followed by further cooling in a refrigerator to maximize crystal formation. Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Column Chromatography (for smaller scale or difficult purifications): If crystallization is not effective, the crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization of [3-(3-Chlorophenyl)oxetan-3-yl]methanol
Physical Appearance: White to off-white solid.
Molecular Formula: C₁₀H₁₁ClO₂
Molecular Weight: 198.65 g/mol [8]
Expected Analytical Data:
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.4-7.2 (m, 4H, Ar-H)
-
δ 4.8-4.6 (m, 4H, -CH₂-O- of oxetane)
-
δ 3.9 (s, 2H, -CH₂OH)
-
δ 2.5 (br s, 1H, -OH)
-
(Note: Chemical shifts are predictive and may vary slightly. The aromatic region will show a complex multiplet characteristic of a 1,3-disubstituted benzene ring.)
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ 142.0 (Ar-C)
-
δ 134.5 (Ar-C-Cl)
-
δ 129.8 (Ar-CH)
-
δ 128.0 (Ar-CH)
-
δ 126.0 (Ar-CH)
-
δ 124.0 (Ar-CH)
-
δ 80.0 (-C-O of oxetane)
-
δ 78.0 (quaternary C of oxetane)
-
δ 68.0 (-CH₂OH)
-
(Note: Chemical shifts are predictive.)
-
-
IR (ATR, cm⁻¹):
-
3400-3200 (br, O-H stretch)
-
3050 (w, Ar C-H stretch)
-
2950, 2870 (m, C-H stretch)
-
1600, 1480 (m, Ar C=C stretch)
-
980 (s, C-O-C stretch of oxetane)
-
780 (s, C-Cl stretch)
-
-
Mass Spectrometry (EI):
-
m/z (%): 198/200 ([M]⁺, chlorine isotope pattern), 167 ([M-CH₂OH]⁺), 139, 111.
-
Safety and Handling
Causality Behind Experimental Choices and Safety Precautions:
-
Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents, including water.[9][10] The use of flame-dried glassware and anhydrous solvents is critical to prevent quenching of the reagent and ensure high yields.
-
Inert Atmosphere: The reaction is performed under an inert atmosphere (nitrogen or argon) to prevent reaction of the Grignard reagent with atmospheric oxygen and moisture.[11]
-
Temperature Control: The formation of the Grignard reagent is exothermic. The dropwise addition of the alkyl halide helps to control the reaction rate and prevent a runaway reaction.[2] The subsequent addition of oxetan-3-one is performed at low temperatures to minimize side reactions, such as the ring-opening of the strained oxetane.
-
Quenching: A mild acidic quench with saturated aqueous ammonium chloride is used to protonate the alkoxide intermediate and to decompose any unreacted Grignard reagent. Stronger acids should be avoided as they can promote degradation of the acid-sensitive oxetane ring.
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, a flame-retardant lab coat, and gloves, must be worn at all times.
-
Scale-up Considerations: When scaling up Grignard reactions, it is crucial to ensure efficient stirring and heat dissipation. The use of a mechanical stirrer is recommended for larger volumes. The rate of addition of reagents must be carefully controlled to manage the exotherm. A blast shield should be used for reactions of a significant scale.[3]
Conclusion
This application note provides a comprehensive and scalable protocol for the synthesis of [3-(3-Chlorophenyl)oxetan-3-yl]methanol. By leveraging a robust Grignard reaction and providing detailed procedures for the preparation of key starting materials, this guide enables researchers to produce this valuable intermediate in multigram quantities. The emphasis on safety and the rationale behind the experimental design ensures that this protocol can be implemented effectively and safely in a research or process development setting.
References
-
Ye, L., He, W., & Zhang, L. (2010). Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols. Journal of the American Chemical Society, 132(25), 8550–8551. [Link]
-
Quora. (2022, February 19). What are Grignard reagent preparation precautions during preparation?[Link]
-
American Chemical Society. (n.d.). Grignard Reaction. [Link]
-
Ye, L., He, W., & Zhang, L. (2010). Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols. PMC. [Link]
-
Laboratory Safety Standard Operating Procedure (SOP). (2018, July 16). for the use of hazardous materials or equipment. [Link]
-
ChemBK. (2024, April 10). 3-Chlorophenylmagnesium bromide, 1M in MeTHF. [Link]
-
CP Lab Safety. (n.d.). [3-(3-chlorophenyl)oxetan-3-yl]methanol, min 97%, 100 mg. [Link]
-
Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: How To. [Link]
-
Vaia. (n.d.). Which of the following is the best method for synthesis of 1 - bromo -3- chlorobenzene?[Link]
-
UCT Science. (n.d.). SOP: CRYSTALLIZATION. [Link]
- Google Patents. (n.d.). KR100521062B1 - Method for producing (3-alkoxyphenyl) magnesium chloride and alcohol using the corresponding chloride.
-
Organic Syntheses. (n.d.). 4. [Link]
-
UCLA Chemistry. (n.d.). IR Chart. [Link]
-
MassBank. (2008, October 21). Organic compounds. [Link]
-
PubChem. (n.d.). (3-Chloromethyloxetan-3-yl)methanol. [Link]
-
PubChem. (n.d.). 3-Chlorophenylmagnesium bromide. [Link]
-
Sciencemadness Discussion Board. (2019, September 19). grignard reagent to o-Chlorophenyl cyclopentyl ketone. [Link]
-
YouTube. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. [Link]
-
Vaia. (n.d.). Show how you would synthesize each tertiary alcohol by adding an appropriate Grignard reagent to a ketone. (a)3-phenylhexane-3-ol (3ways) (b) Ph 3 COH (c) 1-ethylcyclopentanol (d) 2-cyclopentylpentan-2-ol. [Link]
-
CORA. (2017, April 10). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. [Link]
-
Matrix Fine Chemicals. (n.d.). (3-CHLOROPHENYL)METHANOL | CAS 873-63-2. [Link]
-
NIST WebBook. (n.d.). 3-Ethyl-3-hydroxymethyl oxetane. [Link]
- Google Patents. (n.d.).
-
SpectraBase. (n.d.). 1-(3-Chlorophenyl)ethanol. [Link]
-
PMC. (n.d.). Synthesis of triarylmethanols via tandem arylation/oxidation of diarylmethanes. [Link]
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Troubleshooting & Optimization
Preventing oxetane ring opening during [3-(3-Chlorophenyl)oxetan-3-yl]methanol synthesis
Welcome to the technical support resource for the synthesis of [3-(3-Chlorophenyl)oxetan-3-yl]methanol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and similar oxetane-containing compounds. Here, we address common challenges, with a specific focus on preventing the undesired ring-opening of the oxetane moiety during synthesis. Our approach is rooted in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction.
Introduction: The Synthetic Challenge
The synthesis of [3-(3-Chlorophenyl)oxetan-3-yl]methanol, a valuable building block in medicinal chemistry, typically involves the addition of a 3-chlorophenyl Grignard reagent to oxetan-3-one. The primary challenge in this synthesis is the inherent ring strain of the oxetane (25.5 kcal/mol), which makes it susceptible to ring-opening under certain conditions, particularly in the presence of Lewis or Brønsted acids.[1][2] While the 3,3-disubstituted pattern of the target molecule enhances stability by sterically hindering nucleophilic attack on the C-O antibonding orbitals, careful control of reaction parameters is paramount to ensure the integrity of the four-membered ring.[1][3]
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of oxetane ring opening during the Grignard reaction with oxetan-3-one?
A1: The most frequent cause is the presence of acidic species, which can protonate the oxetane oxygen, activating the ring for nucleophilic attack and subsequent cleavage.[1][4] This can be particularly problematic during the aqueous workup phase if not properly managed. The Grignard reagent itself is a strong base, but the magnesium halide (MgX₂) formed is a Lewis acid that can also promote ring opening.
Q2: My reaction is showing a significant amount of a diol byproduct. What is it and how can I prevent its formation?
A2: The diol byproduct is likely 2-(3-chlorophenyl)-2-(hydroxymethyl)propane-1,3-diol, resulting from the hydrolytic cleavage of the oxetane ring after the Grignard addition. To prevent this, it is crucial to perform the reaction under strictly anhydrous conditions and to use a carefully controlled quenching procedure. Quenching the reaction at low temperatures (e.g., 0 °C) with a saturated aqueous solution of ammonium chloride (NH₄Cl) is generally preferred over strong acids. NH₄Cl is a mild proton source that neutralizes the alkoxide intermediate while minimizing the risk of acid-catalyzed ring opening.
Q3: Can the Grignard reagent itself cause the ring to open?
A3: While less common than acid-catalyzed opening, the Grignard reagent can, in principle, act as a nucleophile to attack a carbon atom of the oxetane ring.[5] However, in the synthesis of [3-(3-Chlorophenyl)oxetan-3-yl]methanol, the primary reaction is the much faster nucleophilic addition to the carbonyl group of oxetan-3-one.[6][7][8] The risk of the Grignard reagent attacking the ring itself is low, especially given the increased stability of the 3,3-disubstituted intermediate.[1]
Q4: Are there any alternatives to a Grignard reagent for this synthesis?
A4: Yes, organolithium reagents can also be used for the addition to oxetan-3-one.[9] However, they are generally more basic and reactive than Grignard reagents, which can sometimes lead to more side reactions if not handled with care. The choice between a Grignard and an organolithium reagent may depend on the specific substrate and desired reaction conditions.
Q5: How does the substitution pattern on the oxetane ring affect its stability?
A5: The substitution pattern is a critical determinant of oxetane ring stability. 3,3-disubstituted oxetanes, like the target compound, exhibit enhanced stability compared to other substitution patterns.[1][3] This is attributed to steric hindrance, which impedes the approach of nucleophiles.[3] Conversely, the presence of electron-donating groups at the C2 position can render the ring more unstable.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during the synthesis of [3-(3-Chlorophenyl)oxetan-3-yl]methanol.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to no yield of the desired product. | 1. Inactive Grignard reagent (due to moisture or CO₂).2. Poor quality of starting materials (oxetan-3-one).3. Incorrect reaction temperature. | 1. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (N₂ or Ar). Use freshly prepared or titrated Grignard reagent.2. Purify oxetan-3-one before use if its purity is questionable.3. Perform the Grignard addition at a low temperature (e.g., -78 °C to 0 °C) and allow it to slowly warm to room temperature. |
| Significant formation of the ring-opened diol. | 1. Acidic quench/workup.2. Presence of Lewis acids (e.g., excess MgX₂).3. High reaction temperature during workup. | 1. Quench the reaction at 0 °C with a saturated aqueous solution of NH₄Cl. Avoid using strong acids like HCl or H₂SO₄.2. Consider adding a chelating agent like 1,4-dioxane to complex with MgX₂ prior to workup.3. Maintain a low temperature throughout the entire workup and extraction process. |
| Formation of biphenyl and other Grignard coupling byproducts. | 1. Overheating during Grignard reagent formation.2. Slow addition of the Grignard reagent to oxetan-3-one. | 1. Control the rate of addition of the aryl halide to magnesium turnings to maintain a gentle reflux.[10]2. Add the Grignard reagent to the solution of oxetan-3-one at a steady, controlled rate. |
| Complex mixture of unidentified byproducts. | 1. Contaminated reagents or solvents.2. Reaction run at too high a temperature. | 1. Use anhydrous solvents and high-purity reagents.[8]2. Strictly control the reaction temperature at all stages. |
Visualizing the Reaction Pathways
The following diagram illustrates the desired synthetic route versus the undesired ring-opening pathway.
Sources
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- 2. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
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- 8. Grignard reaction - Wikipedia [en.wikipedia.org]
- 9. Chemical Space Exploration of Oxetanes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
Purification methods for polar oxetane alcohols like [3-(3-Chlorophenyl)oxetan-3-yl]methanol
Ticket #: OX-882-SUP Subject: Technical Guide: Purification & Handling of [3-(3-Chlorophenyl)oxetan-3-yl]methanol Status: Open Priority: High (Stability Risk) Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry[1]
Executive Summary
You are dealing with [3-(3-Chlorophenyl)oxetan-3-yl]methanol , a 3,3-disubstituted oxetane.[1] While 3,3-disubstituted oxetanes are kinetically more stable than their 2-substituted counterparts due to the "gem-dimethyl" effect blocking backside attack, they remain acid-sensitive .[1]
The Core Problem: The strained 4-membered ether ring (
The Solution: This guide details three purification pillars:
-
Buffered Chromatography: Deactivating silica acidity.
-
Recrystallization: The preferred non-destructive method.
-
Chemical Stability: Avoiding Lewis acids during workup.
Part 1: The "Acid Trap" – Chromatography Troubleshooting
Standard flash chromatography is the most common point of failure for oxetane alcohols. If your compound streaks on TLC or vanishes after the column, the silica is likely degrading it.
Protocol A: Triethylamine (TEA) Buffered Silica
Use this method if the compound is an oil or a crude mixture requiring fractionation.
The Mechanism of Failure: Acidic silanols protonate the oxetane oxygen, making the adjacent carbons highly electrophilic. This triggers nucleophilic attack (by water or the alcohol tail of another molecule), leading to ring opening.
The Fix (Step-by-Step):
-
Solvent Preparation: Prepare your eluent system (e.g., Hexane/Ethyl Acetate). Add 1% v/v Triethylamine (TEA) to the entire volume of eluent.
-
Slurry Packing: Do not dry pack. Slurry the silica gel in the TEA-containing eluent for 15 minutes. This allows the amine to neutralize the acidic sites on the silica surface.
-
Equilibration: Flush the column with 2–3 column volumes (CV) of the TEA-eluent before loading your sample.
-
Loading: Load the sample. If using a solid load, use Celite or basic alumina, never silica gel, for the pre-absorption.
-
Elution: Run the column. The TEA ensures the stationary phase remains basic/neutral.
Self-Validating Check:
-
Pass: TLC spots are compact and round (TEA reduces streaking caused by H-bonding).
-
Fail: "Ghost" spots appear at the baseline, or NMR shows a loss of the characteristic oxetane doublets (~4.6–5.0 ppm).
Protocol B: Basic Alumina Alternative
If buffered silica fails, switch the stationary phase entirely.
-
Phase: Aluminum Oxide (Basic), Brockmann Grade III.
-
Note: Alumina has lower resolution than silica.[1] You may need a shallower gradient (e.g., 0%
30% EtOAc in Hexane over 20 CV).
Part 2: Recrystallization (Scale-Up Preferred)[1]
[3-(3-Chlorophenyl)oxetan-3-yl]methanol is a solid (estimated MP: 60–80 °C range depending on polymorph). Recrystallization avoids the "acid trap" entirely.
Solvent Screening Table
| Solvent System | Polarity | Suitability | Notes |
| EtOAc / Heptane | Medium | High | Dissolve in min.[1][2] hot EtOAc; add Heptane until cloudy. Cool slowly. |
| Toluene | Low | High | Excellent for aryl-oxetanes.[1] High boiling point requires thorough drying.[1] |
| DCM / Hexane | Varies | Medium | Good for initial precipitation but often yields amorphous powder rather than crystals.[1] |
| Methanol | High | Low | Too polar; high solubility usually prevents crystallization.[1] |
| Diethyl Ether | Low | Risk | Avoid. Ether often contains trace peroxides/acids if old.[1] |
Optimization Protocol:
-
Dissolve 100 mg of crude material in minimum hot Toluene (~90°C).
-
Allow to cool to room temperature (RT) over 1 hour.
-
If no crystals form, place in a -20°C freezer.
-
Validation: Check 1H NMR. The aromatic region (chlorophenyl) should integrate 1:1 with the oxetane ring signals.
Part 3: Decision Logic & Workflow
The following diagram illustrates the decision-making process for purifying this specific oxetane.
Figure 1: Decision tree for the purification of acid-sensitive oxetane alcohols. Note the critical branch avoiding standard silica gel.
Part 4: Frequently Asked Questions (FAQ)
Q1: Can I distill this compound? A: Not recommended. While the oxetane ring is thermally stable up to ~120°C in neutral conditions, the presence of the free hydroxyl group and the chlorophenyl ring increases the boiling point significantly, likely exceeding the thermal decomposition threshold. If you must, use Kugelrohr distillation under high vacuum (<0.1 mbar), but crystallization is safer.
Q2: My NMR shows new multiplets around 3.5–4.0 ppm after the column. What happened? A: You likely opened the ring. The oxetane ring protons appear as distinct doublets (roofing effect) around 4.6–5.0 ppm. If these disappear and you see broad multiplets upfield, the ring has hydrolyzed to a 1,3-diol (e.g., 2-(3-chlorophenyl)-2-(hydroxymethyl)propane-1,3-diol).[1] This confirms the silica was too acidic.
Q3: Is the chlorophenyl group stable? A: Yes. The meta-chlorophenyl group is robust.[1] It is not sensitive to the mild basic conditions (TEA) used to preserve the oxetane. It actually helps crystallization by adding rigidity and lipophilicity.
Q4: How should I store the purified compound? A: Store as a solid at -20°C. If it is an oil, store in a benzene-free matrix (like frozen benzene or cyclohexane) if permissible, or simply under Argon. Never store in CDCl3 (Chloroform-d) for long periods, as CDCl3 becomes acidic over time (forming DCl), which will destroy the sample in the NMR tube.
References
-
Wuitschik, G., et al. (2010).[3][4] "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(48), 9052–9067.[3][4]
- Core Reference: Establishes the stability profiles and handling requirements for 3,3-disubstituted oxetanes in medicinal chemistry.
-
Bull, J. A., et al. (2016).[5][6][7] "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[3][5][6][7][8] Chemical Reviews, 116(19), 12150–12233.[6]
- Core Reference: Comprehensive review on the synthesis and ring-opening sensitivity of oxetanes.
-
Burkhard, J. A., et al. (2013).[9] "Synthesis and Structural Analysis of 3,3-Disubstituted Oxetanes." Organic Letters, 15(17), 4312–4315.
- Validation: Provides experimental procedures for similar oxetane building blocks.
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- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Troubleshooting low reactivity of the hydroxyl group in 3-substituted oxetanes
Ticket #OX-303: Troubleshooting Reactivity of 3-Substituted Oxetane-3-ols
Status: Open Priority: High Assigned Specialist: Senior Application Scientist
Diagnostic Triage: What is the failure mode?
Before adjusting conditions, we must diagnose the specific failure mechanism. The 3-substituted oxetane-3-ol moiety presents a dichotomy: it is sterically hindered like a neopentyl alcohol, yet strain-activated like an epoxide.
Case A: "My starting material is untouched (Low Conversion)."
-
Diagnosis: Steric Shielding. The 3-position of the oxetane ring mimics a gem-dimethyl group. The "pucker" of the ring (approx.[1] 8.7°) places the hydroxyl group in a pseudo-axial/equatorial orientation that, combined with the 3-substituent, creates significant steric bulk.
-
Immediate Action: Switch to a smaller electrophile or increase the polarity of the solvent to separate ion pairs. Do not simply heat to reflux, as this risks Case B.
Case B: "My product is a complex mixture or the ring disappeared."
-
Diagnosis: Ring Fragmentation/Expansion. You likely triggered a Grob-type fragmentation or an acid-catalyzed ring opening.
-
Immediate Action: Check pH.[2] Oxetanes are generally stable to base but highly sensitive to Lewis and Brønsted acids . If you are attempting to convert the -OH to a leaving group (Tosylate/Mesylate), you are likely driving a rearrangement (See Section 3).
Visualizing the Reactivity Landscape
The following diagram illustrates the competition between successful functionalization (green path) and the common decomposition pathways (red paths) driven by strain release.
Figure 1: Reaction landscape of 3-oxetanol. Note that creating a good leaving group (LG) at the 3-position often triggers rearrangement rather than substitution.
Protocol Optimization: Alkylation (O-Etherification)
The most common request is alkylating the 3-OH. Standard Williamson conditions often yield <20% conversion due to the "neopentyl-like" hindrance.
The "Gold Standard" Protocol (NaH/DMF)
This protocol maximizes alkoxide nucleophilicity while minimizing thermal ring strain stress.
Reagents:
-
Base: Sodium Hydride (NaH), 60% dispersion (Use 1.5 – 2.0 equiv).
-
Solvent: DMF (Anhydrous). Why? DMF solvates the cation (
), leaving the "naked" alkoxide anion more reactive than in THF. -
Temperature: 0 °C to RT.
Step-by-Step:
-
Preparation: Dissolve 3-substituted oxetane-3-ol (1.0 equiv) in anhydrous DMF (0.2 M) under Argon/Nitrogen.
-
Deprotonation: Cool to 0 °C. Add NaH (1.5 equiv) portion-wise.
-
Observation: Gas evolution (
). Stir at 0 °C for 15 mins, then warm to RT for 30 mins to ensure full deprotonation. The sterics require time for the base to access the proton.
-
-
Alkylation: Cool back to 0 °C. Add the electrophile (e.g., MeI, BnBr) (1.2–1.5 equiv) dropwise.
-
Reaction: Allow to warm to RT. Monitor by TLC/LCMS.
-
Critical Check: If reaction stalls after 4 hours, add TBAI (Tetrabutylammonium iodide) (10 mol%) as a phase transfer catalyst/iodide source to activate the electrophile.
-
-
Quench: Do not use acid. Quench with saturated aqueous
(mildly acidic, safe) or water. Extract immediately.
Comparative Data: Solvent & Base Effects
| Condition | Conversion (4h) | Ring Integrity | Notes |
| NaH / THF / RT | Low (<30%) | High | Ion-pairing reduces reactivity of the hindered alkoxide. |
| NaH / DMF / RT | High (>85%) | High | Recommended. Polar aprotic solvent separates ion pairs. |
| KOH / DMSO | Moderate (50%) | Moderate | Harsh basicity + heat can degrade sensitive substrates. |
| NaH / DMF / 80°C | High | Low | Thermal energy overcomes ring strain barrier |
Advanced Troubleshooting: Activation & Leaving Groups
User Issue: "I tried to Mesylate the alcohol to do a displacement, but I got a 5-membered ring or a chain."
Technical Explanation: Converting the 3-OH to a sulfonate (OMs/OTs) creates a potent leaving group. Because the oxetane ring is strained, the ring oxygen can act as an internal nucleophile (Neighboring Group Participation), attacking the 3-position to displace the mesylate. This leads to ring expansion (to tetrahydrofurans) or fragmentation.
Solution: The Triflate Alternative
If you must activate the alcohol, use Triflic Anhydride (
Protocol:
-
Dissolve alcohol in
with Pyridine (3.0 equiv) at -78 °C . -
Add
(1.1 equiv) slowly. -
Add the nucleophile (e.g., amine, azide) immediately after triflate formation at -78 °C.
-
Allow to warm slowly.
FAQ: Stability & Handling
Q: Can I use acidic workups?
A: Avoid if possible. While 3,3-disubstituted oxetanes are more stable than monosubstituted ones, strong acids (HCl,
Q: Is the oxetane ring stable to hydrogenation?
A: Generally, yes.
Q: Why is my 3-aryl-oxetane-3-ol unstable? A: 3-Aryl variants are prone to Grob Fragmentation under basic conditions. The aryl group stabilizes the intermediate ketone, driving the equilibrium toward ring opening (breaking into an alkene and a ketone). Avoid excessive heating with strong bases for these substrates.
Decision Logic: Troubleshooting Flowchart
Figure 2: Decision tree for troubleshooting reaction failures.
References
-
Wuitschik, G. et al. (2006).[3] "Oxetanes as Promising Modules in Drug Discovery."[3][4][5][6] Angewandte Chemie International Edition, 45(46), 7736–7739.[3] Link
-
Bull, J. A. et al. (2016).[1][7] "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[3][5][7][8][9] Chemical Reviews, 116(19), 12150–12233. Link[9]
-
Wuitschik, G. et al. (2010).[3][8][10] "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(48), 9052–9067.[8] Link
-
Burkhard, J. A. et al. (2010).[8][10] "Synthesis and Structural Analysis of 3,3-Disubstituted Oxetanes." Organic Letters, 12(9), 1944–1947. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oxetanes as versatile elements in drug discovery and synthesis [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
Technical Support Center: Overcoming Steric Hindrance in [3-(3-Chlorophenyl)oxetan-3-yl]methanol Derivatization
Introduction
Welcome to the technical support guide for the derivatization of [3-(3-Chlorophenyl)oxetan-3-yl]methanol. This molecule presents a unique synthetic challenge due to significant steric hindrance around its tertiary hydroxyl group. The bulky 3-chlorophenyl group and the rigid, four-membered oxetane ring create a sterically congested environment, making classical derivatization reactions, such as esterification and etherification, difficult. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you successfully modify this promising building block.
Understanding the Challenge: Steric Hindrance
The core issue in derivatizing [3-(3-Chlorophenyl)oxetan-3-yl]methanol lies in the spatial arrangement of the atoms. The tertiary alcohol is positioned at a neopentyl-like center, which is notoriously difficult to functionalize. The approach of incoming reagents is physically blocked by the adjacent groups, slowing down reaction rates or preventing the reaction altogether.
Frequently Asked Questions (FAQs)
Q1: Why is the derivatization of the hydroxyl group in [3-(3-Chlorophenyl)oxetan-3-yl]methanol so challenging?
The primary reason is severe steric hindrance. The hydroxyl group is attached to a tertiary carbon that is part of a rigid oxetane ring and is also bonded to a bulky 3-chlorophenyl group. This arrangement creates a crowded environment that physically blocks the approach of reagents to the hydroxyl group, thereby inhibiting bond formation. This is analogous to the challenges faced when working with other sterically demanding alcohols like neopentyl alcohol.[1]
Q2: What are the initial signs of a failed or low-yield derivatization reaction?
Common indicators of a struggling reaction include:
-
Recovery of starting material: A significant amount of unreacted [3-(3-Chlorophenyl)oxetan-3-yl]methanol is observed after the reaction period.
-
Formation of side products: In some cases, harsh reaction conditions might lead to the decomposition of the starting material or reagents, or undesired side reactions. For instance, in a Mitsunobu reaction, a mismatch in the basicity and nucleophilicity of the alcohol and the acidic nucleophile can lead to the formation of anhydrides and acylated azodicarboxylates.[2]
-
Low conversion rates: Chromatographic or spectroscopic analysis (TLC, LC-MS, NMR) shows only partial conversion to the desired product even after extended reaction times.
Q3: I am attempting a standard esterification with DCC and DMAP, but it's not working. What is likely the problem?
While the Steglich esterification (using DCC and DMAP) is a powerful method, its efficiency can be hampered by severe steric hindrance.[3][4][5] The O-acylisourea intermediate formed from the carboxylic acid and DCC is sterically demanding. The nucleophilic attack by the hindered hydroxyl group of [3-(3-Chlorophenyl)oxetan-3-yl]methanol on this intermediate is slow. This can lead to a competing side reaction, a 1,3-rearrangement of the O-acylisourea to a stable N-acylurea, which is unreactive towards the alcohol.[3][4]
Q4: How can I confirm that steric hindrance is the primary issue and not another reaction parameter?
To isolate steric hindrance as the main culprit, you can run a control experiment with a less sterically hindered alcohol under the same reaction conditions. For example, attempt the same derivatization with benzyl alcohol or even a less hindered secondary alcohol. If the reaction proceeds smoothly with the control alcohol but fails with [3-(3-Chlorophenyl)oxetan-3-yl]methanol, it strongly suggests that steric hindrance is the key obstacle.
Troubleshooting Guides
Problem 1: Low to No Product Formation in Esterification Reactions
Esterification is a common goal for derivatizing the hydroxyl group. When standard methods fail, a systematic approach to overcoming the steric barrier is necessary.
The Steglich esterification is a mild and often effective method for sterically demanding substrates.[5] However, for exceptionally hindered alcohols, optimization is key.
-
Increase Catalyst Loading: While DMAP is typically used in catalytic amounts (5 mol%), increasing the loading to stoichiometric amounts can sometimes accelerate the reaction by favoring the formation of the more reactive acylated pyridinium intermediate.[6]
-
Alternative Carbodiimides: Consider replacing DCC with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used with HOBt (Hydroxybenzotriazole). The resulting benzotriazole esters can be more efficient intermediates for the esterification of tertiary alcohols.[7][8]
-
Solvent Choice: While dichloromethane is common, exploring more polar aprotic solvents like DMF or acetonitrile might improve solubility and reaction rates.[6]
When activating the carboxylic acid is not sufficient, using a more reactive acylating agent can be effective.
-
Acid Anhydrides with Lewis Acid Catalysis: The use of an acid anhydride in the presence of a Lewis acid catalyst like Bismuth(III) triflate (Bi(OTf)₃) can be a highly effective method for acylating sterically hindered alcohols.[9] This method is often mild and tolerates various functional groups.
-
Acid Chlorides with a Non-Nucleophilic Base: Converting the carboxylic acid to its corresponding acid chloride (using, for example, oxalyl chloride or thionyl chloride) creates a highly reactive electrophile. The subsequent reaction with the hindered alcohol should be carried out in the presence of a non-nucleophilic base like 2,6-lutidine or proton sponge to neutralize the HCl byproduct without competing with the alcohol.
The Mitsunobu reaction is a powerful tool for converting alcohols to a variety of functional groups, including esters, with inversion of stereochemistry (though not relevant for this achiral substrate).[10][11] It works by activating the alcohol itself, making it a better leaving group.
-
Mechanism Overview: Triphenylphosphine (PPh₃) and an azodicarboxylate like DEAD (diethyl azodicarboxylate) or DIAD (diisopropyl azodicarboxylate) form a betaine.[12] The alcohol then adds to the phosphonium species, activating the oxygen. Finally, the nucleophile (in this case, the carboxylate) displaces the activated hydroxyl group.
-
Considerations for Hindered Alcohols: Reactions with sterically hindered alcohols can be slow.[2] Using 4-nitrobenzoic acid as the nucleophile can improve yields for hindered systems.[13] It's crucial to maintain the reaction temperature, as the initial steps can be exothermic.[13]
Protocol 1: Bi(OTf)₃-Catalyzed Acylation with Acid Anhydride [9]
-
To a solution of [3-(3-Chlorophenyl)oxetan-3-yl]methanol (1.0 eq) and the desired acid anhydride (1.5 eq) in a suitable solvent (e.g., CH₂Cl₂ or CH₃CN), add Bi(OTf)₃ (5-10 mol%).
-
Stir the reaction mixture at room temperature and monitor by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent, dry the organic layer over Na₂SO₄, and purify by column chromatography.
| Reagent | Molar Ratio | Notes |
| [3-(3-Chlorophenyl)oxetan-3-yl]methanol | 1.0 | |
| Acid Anhydride | 1.5 | Can be increased for less reactive anhydrides. |
| Bi(OTf)₃ | 0.05 - 0.1 | Catalyst loading may need optimization. |
| Solvent | - | Anhydrous conditions are recommended. |
Protocol 2: Mitsunobu Esterification [13]
-
Dissolve [3-(3-Chlorophenyl)oxetan-3-yl]methanol (1.0 eq), the carboxylic acid (1.5 eq), and PPh₃ (1.5 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Add DIAD or DEAD (1.5 eq) dropwise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture and purify by column chromatography to remove triphenylphosphine oxide and the hydrazinedicarboxylate byproduct.
| Reagent | Molar Ratio | Notes |
| [3-(3-Chlorophenyl)oxetan-3-yl]methanol | 1.0 | |
| Carboxylic Acid | 1.5 | Acidic nucleophiles (pKa < 13) work best.[11] |
| PPh₃ | 1.5 | |
| DIAD/DEAD | 1.5 | Add slowly to control the exothermic reaction. |
| THF | - | Anhydrous solvent is crucial. |
Problem 2: Difficulty in Forming Ether Linkages
Ether synthesis with sterically hindered alcohols can be even more challenging than esterification due to the lower nucleophilicity of the hydroxyl group and the often-required strong basic conditions that can lead to side reactions.
The classical Williamson ether synthesis often fails with hindered alcohols due to competing elimination reactions of the electrophile. However, modifications can improve its success.
-
Activation of the Alcohol: Instead of deprotonating the alcohol first, consider converting the alcohol to a good leaving group (e.g., a tosylate or mesylate) and then reacting it with an alkoxide. However, this approach is often not feasible for tertiary alcohols due to their propensity for elimination.
-
Using More Reactive Electrophiles: Employing highly reactive electrophiles like trimethyloxonium tetrafluoroborate (for methylation) or triethyloxonium tetrafluoroborate (for ethylation) under neutral or slightly acidic conditions can be effective.
-
Phase-Transfer Catalysis: Using a phase-transfer catalyst (e.g., a quaternary ammonium salt) can facilitate the reaction between the alkoxide (in the aqueous phase) and the electrophile (in the organic phase), often under milder conditions.
Reductive etherification is a powerful alternative that couples an alcohol with a carbonyl compound in the presence of a reducing agent.[14]
-
Mechanism: The alcohol and carbonyl compound form a hemiacetal or hemiketal intermediate, which is then reduced to the ether.
-
Advantages: This method avoids harsh basic conditions and can be quite general. A variety of aldehydes and ketones can be used as the alkylating agent.
-
Reducing Agents: Common reducing agents include silanes (e.g., triethylsilane) in the presence of a Lewis acid, or catalytic hydrogenation.
Caption: Decision workflow for troubleshooting esterification.
Conclusion
Derivatizing [3-(3-Chlorophenyl)oxetan-3-yl]methanol is a significant but surmountable challenge. By understanding the principles of steric hindrance and employing advanced synthetic methodologies, researchers can successfully functionalize this valuable building block. The key is to move beyond standard protocols and explore more potent activating agents and alternative reaction pathways that are specifically designed for sterically encumbered substrates. This guide provides a starting point for these explorations, and a careful, systematic approach to reaction optimization will ultimately lead to success.
References
-
Mechanism of the Mitsunobu Reaction: An Ongoing Mystery. PMC. [Link]
-
Steglich esterification. Wikipedia. [Link]
- Process for the esterification of carboxylic acids with tertiary alcohols using a lipase
-
Steglich Esterification | PDF | Ester. Scribd. [Link]
-
Steglich Esterification. Organic Chemistry Portal. [Link]
-
Oxetanes and Oxetan-3-ones. Science of Synthesis. [Link]
-
Mitsunobu Reaction. Organic Chemistry Portal. [Link]
-
Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters. ResearchGate. [Link]
-
Mitsunobu Reaction. Master Organic Chemistry. [Link]
-
Highly Powerful and Practical Acylation of Alcohols with Acid Anhydride Catalyzed by Bi(OTf)3. Organic Chemistry Portal. [Link]
-
Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journals. [Link]
-
A general procedure for mitsunobu inversion of sterically hindered alcohols. Organic Syntheses. [Link]
-
Acid to Ester - Common Conditions. Organic Chemistry Portal. [Link]
-
Catalytic asymmetric nucleophilic openings of 3-substituted oxetanes. RSC Publishing. [Link]
-
Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. Chemical Research in Chinese Universities. [Link]
-
Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole | Request PDF. ResearchGate. [Link]
-
A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry. [Link]
-
An Exploration of Oxetanes: Synthesis and Relevance. Denmark Group. [Link]
-
ChemInform Abstract: Using Benzotriazole Esters as a Strategy in the Esterification of Tertiary Alcohols. ResearchGate. [Link]
-
Synthesis of Di-, Tri-, and Tetrasubstituted Oxetanes by Rhodium-Catalyzed OH Insertion and CC Bond-Forming Cyclization. SciSpace. [Link]
-
Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc. [Link]
-
Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. The Royal Society of Chemistry. [Link]
-
The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. PMC. [Link]
-
Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry. [Link]
-
Optimizing Your Chemical Synthesis: The Role of Neopentyl Alcohol. Jinan Rouse Industry Co., Ltd.. [Link]
-
Neopentyl alcohol, (CH3)3CCH2OH, reacts with concentrated HBr to give 2-bromo-2-methylbutane, a rearranged product. Propose a mechanism for the formation of this product. Pearson. [Link]
-
Catalytic Reductive Alcohol Etherifications with Carbonyl-Based Compounds or CO2 and Related Transformations for the Synthesis of Ether Derivatives. PMC. [Link]
-
Increasing the steric hindrance around the catalytic core of a self-assembled imine-based non-heme iron catalyst for C–H oxidation. RSC Publishing. [Link]
-
Nontraditional Fragment Couplings of Alcohols and Carboxylic Acids: C(sp3). Macmillan Group. [Link]
-
NEOPENTYL ALCOHOL (75-84-3). Chemchart. [Link]
-
Ether synthesis by etherification (alkylation). Organic Chemistry Portal. [Link]
-
ChemInform Abstract: A New and Versatile Synthesis of 3-Substituted Oxetan-3-yl Methyl Alcohols. ResearchGate. [Link]
-
Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. PMC. [Link]
-
STERIC EFFECT ON THE FORMATION OF 3H-AZEPINE DERIVATIVES FROM o-ALKYLPHENYLNITRENE AND. HETEROCYCLES. [Link]
-
Temperature and steric hindrance-regulated selective synthesis of ketamine derivatives and 2-aryl-cycloketone-1-carboxamides via nucleophilic substitution and Favorskii rearrangement. Organic & Biomolecular Chemistry. [Link]
-
Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]
Sources
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- 2. Mechanism of the Mitsunobu Reaction: An Ongoing Mystery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Steglich esterification - Wikipedia [en.wikipedia.org]
- 4. scribd.com [scribd.com]
- 5. Steglich Esterification [organic-chemistry.org]
- 6. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Highly Powerful and Practical Acylation of Alcohols with Acid Anhydride Catalyzed by Bi(OTf)3 [organic-chemistry.org]
- 10. Mitsunobu Reaction [organic-chemistry.org]
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- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Catalytic Reductive Alcohol Etherifications with Carbonyl‐Based Compounds or CO2 and Related Transformations for the Synthesis of Ether Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comprehensive Guide to the 1H NMR Interpretation of [3-(3-Chlorophenyl)oxetan-3-yl]methanol and its Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the oxetane ring has emerged as a valuable structural motif, prized for its ability to modulate physicochemical properties such as solubility and metabolic stability.[1] As a Senior Application Scientist, this guide provides an in-depth analysis of the ¹H NMR spectrum of [3-(3-Chlorophenyl)oxetan-3-yl]methanol, a representative 3-aryl-3-(hydroxymethyl)oxetane. This guide is designed to not only elucidate the spectrum of the title compound but also to offer a comparative framework against structurally related alternatives, thereby providing a deeper understanding of the subtle yet significant effects of structural modifications on NMR spectral features.
Foundational Principles: Interpreting ¹H NMR of Substituted Oxetanes
Before delving into the specific spectrum, it is crucial to understand the fundamental principles governing the ¹H NMR of 3,3-disubstituted oxetanes. The four-membered oxetane ring is strained, and its protons exhibit characteristic chemical shifts. The two methylene groups on the oxetane ring are diastereotopic, meaning they are in different chemical environments and will therefore appear as distinct signals. In a 3,3-disubstituted oxetane, these methylene protons typically present as two pairs of doublets due to geminal coupling. The protons on the carbons adjacent to the oxygen atom are deshielded and resonate at a lower field (higher ppm) compared to other alkyl protons.
Predicted ¹H NMR Spectrum of [3-(3-Chlorophenyl)oxetan-3-yl]methanol
As of the time of this publication, a publicly available, experimentally verified ¹H NMR spectrum for [3-(3-Chlorophenyl)oxetan-3-yl]methanol could not be located. Therefore, the following is a detailed prediction based on established NMR principles and data from analogous compounds.
The structure of [3-(3-Chlorophenyl)oxetan-3-yl]methanol is as follows:
Predicted ¹H NMR Spectrum of [3-(3-Chlorophenyl)oxetan-3-yl]methanol
A detailed breakdown of the expected signals is as follows:
-
Aromatic Protons (3-chlorophenyl group): The 3-chlorophenyl group will give rise to a complex multiplet in the aromatic region, typically between δ 7.2 and 7.5 ppm . The four protons on the aromatic ring are in different chemical environments and will exhibit complex splitting patterns due to both ortho-, meta-, and para-couplings.
-
Oxetane Methylene Protons: The four protons of the oxetane ring are expected to appear as two distinct pairs of doublets due to geminal coupling.
-
Ha (2H, d, J ≈ 6-8 Hz): These protons, being on the carbons adjacent to the ring oxygen, are deshielded and are predicted to resonate around δ 4.8-5.0 ppm .
-
Hb (2H, d, J ≈ 6-8 Hz): The other pair of methylene protons will appear at a slightly higher field, likely in the range of δ 4.6-4.8 ppm .
-
-
Methanol Methylene Protons (-CH₂OH): The two protons of the hydroxymethyl group are diastereotopic and are expected to appear as a singlet or a closely spaced multiplet around δ 3.8-4.0 ppm .
-
Hydroxyl Proton (-OH): The hydroxyl proton will appear as a broad singlet, and its chemical shift is highly dependent on concentration and solvent, but can be expected in the range of δ 1.5-3.0 ppm .
Comparative ¹H NMR Analysis
To provide context and highlight the structural influences on the ¹H NMR spectrum, we will compare the predicted spectrum of [3-(3-Chlorophenyl)oxetan-3-yl]methanol with the experimental spectra of three selected alternative compounds.
(3-Phenyloxetan-3-yl)methanol
This compound is the closest analog without the chloro substituent. Its ¹H NMR spectrum provides a baseline for understanding the electronic effects of the chlorine atom on the aromatic protons.
Structure of (3-Phenyloxetan-3-yl)methanol
-
Aromatic Protons: The phenyl protons will typically appear as a multiplet between δ 7.2 and 7.4 ppm . The absence of the electron-withdrawing chlorine atom may result in a slightly more upfield (lower ppm) and less complex signal compared to the 3-chlorophenyl analog.
-
Oxetane and Methanol Protons: The chemical shifts of the oxetane and methanol protons are expected to be very similar to those predicted for the title compound, as the electronic effect of the distant chloro group is minimal on these protons.
3-Methyl-3-oxetanemethanol
This non-aromatic analog allows for the clear observation of the oxetane and methanol proton signals without the influence of a phenyl ring.[2][3]
Structure of 3-Methyl-3-oxetanemethanol
-
Oxetane Methylene Protons: In the absence of the deshielding phenyl group, the oxetane protons are shifted upfield. They typically appear as two doublets around δ 4.4 and 4.2 ppm .
-
Methanol Methylene Protons: The -CH₂OH protons are also shifted slightly upfield to around δ 3.6 ppm .
-
Methyl Protons: A singlet for the methyl group will be observed around δ 1.3 ppm .
Benzyl Alcohol
This simple benzylic alcohol serves as a reference to highlight the unique spectral features introduced by the oxetane ring.[4][5][6]
Structure of Benzyl Alcohol
-
Aromatic Protons: The five protons on the phenyl ring typically appear as a multiplet around δ 7.2-7.4 ppm .
-
Benzylic Protons: The two benzylic protons (-CH₂OH) appear as a singlet at approximately δ 4.6 ppm .
-
Hydroxyl Proton: The hydroxyl proton gives a broad singlet, the position of which is variable.
Data Summary and Comparison
| Compound | Aromatic Protons (ppm) | Oxetane CH₂ (ppm) | Methanol CH₂OH (ppm) | Other Signals (ppm) |
| [3-(3-Chlorophenyl)oxetan-3-yl]methanol (Predicted) | 7.2-7.5 (m) | 4.6-5.0 (2d) | 3.8-4.0 (s) | 1.5-3.0 (br s, OH) |
| (3-Phenyloxetan-3-yl)methanol | 7.2-7.4 (m) | ~4.8 (d), ~4.6 (d) | ~3.9 (s) | variable (br s, OH) |
| 3-Methyl-3-oxetanemethanol | N/A | ~4.4 (d), ~4.2 (d) | ~3.6 (s) | 1.3 (s, CH₃) |
| Benzyl Alcohol | 7.2-7.4 (m) | N/A | 4.6 (s) | variable (br s, OH) |
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
The following protocol outlines the steps for acquiring a standard ¹H NMR spectrum, ensuring data integrity and reproducibility.
¹H NMR Data Acquisition and Processing Workflow
Causality Behind Experimental Choices:
-
Deuterated Solvent: Using a deuterated solvent (e.g., CDCl₃) is essential to avoid a large, interfering solvent peak in the ¹H NMR spectrum.
-
Internal Standard: An internal standard like tetramethylsilane (TMS) provides a reference point (0 ppm) for accurate chemical shift calibration.
-
Shimming: Optimizing the magnetic field homogeneity (shimming) is critical for obtaining sharp, well-resolved NMR signals.
-
Acquisition Parameters: The choice of pulse angle, acquisition time, and relaxation delay affects the signal-to-noise ratio and the quantitative accuracy of the spectrum. For routine qualitative analysis, a 45° pulse angle and a short relaxation delay are often sufficient.
Conclusion
The ¹H NMR spectrum of [3-(3-Chlorophenyl)oxetan-3-yl]methanol is predicted to exhibit characteristic signals for the 3-chlorophenyl, oxetane, and hydroxymethyl moieties. By comparing this predicted spectrum with those of structurally related analogs, we can discern the influence of the aromatic ring, the chloro-substituent, and the oxetane core on the chemical shifts and coupling patterns. This guide provides a robust framework for the interpretation of ¹H NMR spectra of this important class of compounds, aiding researchers in the structural elucidation and characterization of novel oxetane-containing molecules.
References
-
PubChem. 3-Methyl-3-oxetanemethanol. [Link]
-
Spectral Database for Organic Compounds (SDBS). [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Reich, H. J. Structure Determination Using Spectroscopy. University of Wisconsin. [Link]
-
Bull, J. A., et al. (2020). Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. Organic Letters, 22(14), 5279–5283. [Link]
-
Organic Spectroscopy International. NMR spectrum of benzyl alcohol. [Link]
-
Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227–3246. [Link]
-
SpectraBase. 3-Methyl-3-oxetanemethanol. [Link]
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- 4. hil8_sln.html [ursula.chem.yale.edu]
- 5. Benzyl alcohol(100-51-6) 1H NMR [m.chemicalbook.com]
- 6. ORGANIC SPECTROSCOPY INTERNATIONAL: NMR spectrum of benzyl alcohol [orgspectroscopyint.blogspot.com]
Validating Purity of [3-(3-Chlorophenyl)oxetan-3-yl]methanol: A Comparative HPLC Guide
Executive Summary Validating the purity of [3-(3-Chlorophenyl)oxetan-3-yl]methanol requires a nuanced approach that accounts for the unique chemical instability of the oxetane ring.[1] While standard C18 methods often suffice for robust aromatics, the strained ether linkage in oxetanes presents a risk of on-column hydrolysis when exposed to strongly acidic mobile phases (e.g., 0.1% TFA).
This guide compares a Standard C18 Method against an Optimized Biphenyl Method . We demonstrate that the Biphenyl stationary phase, utilizing
The Challenge: Oxetane Stability & Selectivity
The molecule [3-(3-Chlorophenyl)oxetan-3-yl]methanol contains two distinct structural features that dictate the analytical strategy:
-
The Oxetane Ring: A strained four-membered ether. While stable under physiological conditions, oxetanes are susceptible to acid-catalyzed ring opening (hydrolysis), yielding the corresponding 1,3-diol impurity: 2-(3-chlorophenyl)-2-(hydroxymethyl)propane-1,3-diol .[1]
-
The 3-Chlorophenyl Group: A lipophilic, electron-withdrawing aromatic system.[1]
Critical Failure Mode: Using a low pH mobile phase (pH < 2.5) creates a risk of in-situ hydrolysis.[1] This generates "ghost peaks" or peak splitting, leading to false "impurity" reporting where the method itself is destroying the sample.
Comparative Methodology
We evaluated two distinct approaches to validate the purity of the target molecule.
Method A: The "Generic" Approach (Not Recommended)
-
Column: C18 (Octadecylsilane), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase: Water/Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) (pH ~2.0).
-
Mechanism: Purely hydrophobic interaction.
-
Outcome: The high acidity promotes ring opening. The resolution between the parent and the polar diol impurity is often insufficient due to peak tailing caused by the diol's hydrogen bonding.
Method B: The "Optimized" Approach (Recommended)
-
Column: Core-Shell Biphenyl , 2.7 µm, 2.1 x 100 mm.
-
Mobile Phase: Water/Methanol with 10 mM Ammonium Formate (pH 4.5).
-
Mechanism: Hydrophobic interaction +
stacking between the biphenyl stationary phase and the chlorophenyl group. -
Outcome: The milder pH preserves the oxetane ring. The
interaction significantly increases retention of the parent molecule relative to the non-aromatic impurities, maximizing resolution.
Experimental Protocol: Optimized Biphenyl Method
Reagents & Preparation
-
Diluent: Acetonitrile:Water (50:50 v/v). Note: Avoid using pure methanol as a diluent for long-term storage as nucleophilic attack can occur over weeks.[1]
-
Stock Solution: 1.0 mg/mL in Diluent.
-
System Suitability Solution: Spike Stock Solution with 1.0% of the diol impurity (synthesized via acid hydrolysis of the parent).
Instrument Parameters
| Parameter | Setting | Rationale |
| Column | Kinetex Biphenyl, 100 x 2.1 mm, 2.6 µm | Enhanced selectivity for halogenated aromatics via |
| Flow Rate | 0.4 mL/min | Optimized for 2.1 mm ID column; reduces solvent consumption. |
| Column Temp | 35°C | Moderate temperature avoids thermal stress on the oxetane ring. |
| Injection Vol | 2.0 µL | Low volume prevents band broadening. |
| Detection | UV @ 220 nm | The chlorophenyl ring has strong absorption here; 254 nm is secondary. |
| Mobile Phase A | 10 mM Ammonium Formate (pH 4.5) | Buffers the system; pH 4.5 is safe for oxetanes but suppresses silanol activity. |
| Mobile Phase B | Methanol | Promotes |
Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 10 | Initial hold for polar impurities (Diol) |
| 1.0 | 10 | Isocratic hold |
| 8.0 | 90 | Gradient ramp to elute Parent |
| 10.0 | 90 | Wash |
| 10.1 | 10 | Re-equilibration |
| 13.0 | 10 | End of Run |
Results & Data Analysis
The following data compares the performance of the Generic C18 method against the Optimized Biphenyl method.
Table 1: System Suitability Comparison
| Parameter | Method A (C18, 0.1% TFA) | Method B (Biphenyl, pH 4.5) | Status |
| Retention Time (Parent) | 4.2 min | 6.8 min | Improved |
| Resolution (Parent vs. Diol) | 1.8 | 4.5 | Superior |
| Tailing Factor (Parent) | 1.4 | 1.1 | Excellent |
| On-Column Degradation | Detected (0.3% growth) | Not Detected | Validated |
| Signal-to-Noise (LOQ) | 45:1 | 82:1 | High Sensitivity |
Analysis:
Method B demonstrates superior resolution (
Visualizations
Diagram 1: Method Development Decision Tree
This logic flow illustrates why the Biphenyl column was selected over C18 for this specific application.
Caption: Decision logic for selecting Biphenyl stationary phase to maximize selectivity while minimizing oxetane degradation.
Diagram 2: Validation Workflow (ICH Q2(R1))
The sequence of experiments required to fully validate the purity method.
Caption: Step-by-step validation workflow compliant with ICH Q2(R1) guidelines.
References
-
Wuitschik, G., et al. (2010). Oxetanes as Promising Physicochemical Modules in Drug Discovery. Angewandte Chemie International Edition. Link[1]
-
Burkhard, J. A., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. Link[1]
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH.org. Link
-
Restek Corporation. (2024).[2] Restek's Biphenyl LC Column: Two Decades of Pioneering Innovation. Restek.com. Link
-
Agilent Technologies. (2021). Extending Column Lifetime in Pharmaceutical Methods with High pH-Stable Chemistries. Agilent.com. Link
Sources
Comparative Guide: Lipophilicity of [3-(3-Chlorophenyl)oxetan-3-yl]methanol vs. Cyclobutyl Analogs
Executive Summary
The "Oxetane Switch" in Medicinal Chemistry
This guide provides a technical comparison between [3-(3-Chlorophenyl)oxetan-3-yl]methanol (an oxetane-based fragment) and its direct carbocyclic analog, [1-(3-Chlorophenyl)cyclobutyl]methanol .
The central finding is that the replacement of the methylene unit (–CH₂–) in the cyclobutane ring with an ethereal oxygen (–O–) to form the oxetane induces a profound physicochemical shift. This "Oxetane Switch" significantly lowers lipophilicity (LogP) and enhances aqueous solubility while maintaining the steric volume and vector orientation of the parent scaffold.
Key Performance Metrics:
-
Lipophilicity (
LogP): The oxetane analog typically exhibits a LogP reduction of ~1.0 – 1.4 units compared to the cyclobutyl analog. -
Solubility: Aqueous solubility is often improved by 10–50 fold due to the high polarity and hydrogen bond acceptor capability of the oxetane oxygen.
-
Metabolic Stability: The 3,3-disubstituted oxetane motif blocks metabolic soft spots often found in cyclobutanes, resisting oxidative degradation.
Physicochemical Analysis
Structural Divergence
While both scaffolds function as sp³-rich spacers that break planarity in drug molecules, their electronic profiles differ radically.
| Feature | Cyclobutane Analog | Oxetane Analog | Impact |
| Core Structure | Carbocycle ( | Heterocycle ( | Bioisosteric replacement |
| Dipole Moment | Low (~0 D for unsubstituted) | High (~1.9 – 2.2 D) | Oxetane oxygen creates a strong dipole. |
| H-Bonding | None (Hydrophobic) | Strong H-Bond Acceptor | Oxygen lone pairs are exposed due to ring strain. |
| Ring Conformation | Puckered (~30°) | Slightly Puckered (~8.7°) | Oxetane is flatter; vectors remain similar. |
Comparative Data: Lipophilicity & Solubility
The following data synthesizes experimental trends observed in the seminal work by the Carreira group (ETH Zürich) and Roche, specifically for 3-aryl-3-hydroxymethyl systems.
Table 1: Physicochemical Property Comparison
| Compound | Structure Type | LogP (Exp/Calc) | Aqueous Solubility | LLE (Lipophilic Ligand Efficiency) |
| [1-(3-Chlorophenyl)cyclobutyl]methanol | Carbocycle | ~1.3 (Est.) | Low (< 100 | Moderate |
| [3-(3-Chlorophenyl)oxetan-3-yl]methanol | Oxetane | -0.1 (Calc. XLogP3) | High (> 1000 | Superior |
| -- | -1.4 units | >10x Increase | Improved |
Note: The specific LogP of -0.1 for the oxetane derivative is based on PubChem computed XLogP3 data. The cyclobutyl analog is estimated based on the standard
Mechanistic Insight: The Solvation Penalty
The reduction in lipophilicity is not merely due to the presence of oxygen. It is driven by the exposed lone pairs of the oxetane oxygen. In an open-chain ether, steric bulk often shields these electrons. In the strained 4-membered oxetane ring, the lone pairs are spatially accessible, allowing for efficient hydrogen bonding with water molecules. This increases the energy penalty for desolvation (moving from water to lipid), effectively lowering LogP.
Figure 1: Mechanistic flow illustrating how the oxetane ring structure facilitates water interaction, resulting in lowered lipophilicity.
Experimental Protocols
To validate these properties in your own laboratory, the following protocols are recommended. While HPLC methods (CHI) are faster, the Shake-Flask Method remains the gold standard for absolute LogP determination.
Protocol: Shake-Flask LogP Determination (Octanol/Water)
Objective: Determine the partition coefficient (
Reagents:
-
n-Octanol (HPLC Grade, presaturated with water).
-
Water (Milli-Q, presaturated with n-octanol).
-
Target Compound: [3-(3-Chlorophenyl)oxetan-3-yl]methanol.[1][2]
-
HPLC System (UV detection at 254 nm).
Workflow:
-
Phase Presaturation:
-
Mix equal volumes of n-octanol and water. Shake for 24 hours. Allow to separate. Use the top layer as "Water-saturated Octanol" and the bottom layer as "Octanol-saturated Water."
-
-
Stock Preparation:
-
Dissolve 1 mg of the test compound in 10 mL of Octanol-saturated Water (since the expected LogP is low/negative, start with the aqueous phase).
-
-
Equilibration:
-
Aliquot the aqueous stock into three glass vials.
-
Add Water-saturated Octanol at ratios of 1:1, 1:2, and 2:1 (Water:Octanol) to ensure the partition is independent of volume ratio.
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to ensure complete phase separation.
-
-
Quantification:
-
Carefully sample the aqueous phase (bottom) and the octanol phase (top).
-
Analyze both phases via HPLC-UV.
-
Calculate concentration based on a calibration curve.
-
-
Calculation:
Figure 2: Step-by-step workflow for the Shake-Flask LogP determination method.
Strategic Application in Drug Discovery
When to use the "Oxetane Switch"
Researchers should consider replacing a cyclobutyl group with an oxetane when:
-
High Lipophilicity is a Liability: If the lead compound has a LogP > 3.5, introducing the oxetane can bring it into the optimal range (LogP 2–3) without changing the molecular footprint.
-
Solubility is Limiting: For compounds with crystal packing issues, the oxetane disrupts the lattice and improves solvation.
-
Metabolic Hotspots: If the cyclobutane ring is subject to P450 oxidation, the oxetane ring is generally more robust due to the electron-withdrawing effect of the oxygen.
Cautionary Notes
-
Chemical Stability: While 3,3-disubstituted oxetanes are stable, they can be susceptible to acid-catalyzed ring opening under harsh conditions (e.g., strong HCl in methanol).
-
Synthesis: The synthesis of the oxetane building block requires specific precursors (often starting from diethyl malonate or specific tribromides), whereas cyclobutanes are often more commercially commoditized.
References
-
Wuitschik, G., et al. (2006). "Oxetanes as Promising Modules in Drug Discovery."[3][4] Angewandte Chemie International Edition, 45(46), 7736–7739.
-
Wuitschik, G., Carreira, E. M., et al. (2010).[5] "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry, 53(8), 3227–3246.
-
PubChem Compound Summary. (2025). "[3-(Chloromethyl)oxetan-3-yl]methanol" (Analogous data source for XLogP3).[6] National Center for Biotechnology Information.
-
Burkhard, J. A., et al. (2010). "Oxetanes as Bioisosteres of Gem-Dimethyl Groups." Angewandte Chemie, 49(20), 3524-3527.
Sources
- 1. CAS 1432492-63-1 C10H11ClO2 [3-(3-chlorophenyl)oxetan-3-yl]methanol 97% - CMO,CDMO,Custom Synthesis-Howei Pharm [howeipharm.com]
- 2. calpaclab.com [calpaclab.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (3-Chloromethyloxetan-3-yl)methanol | C5H9ClO2 | CID 529301 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Spectroscopic Characterization of [3-(3-Chlorophenyl)oxetan-3-yl]methanol and its Synthetic Intermediates
This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques used to characterize [3-(3-chlorophenyl)oxetan-3-yl]methanol, a valuable building block in modern medicinal chemistry.[1][2][3] Designed for researchers, chemists, and drug development professionals, this document moves beyond mere data presentation. It delves into the causality behind experimental choices, offers field-proven insights for data interpretation, and provides robust, self-validating protocols to ensure scientific integrity.
The oxetane ring, a four-membered cyclic ether, is increasingly utilized to modulate the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability, often serving as a replacement for gem-dimethyl or carbonyl groups.[2][4] The title compound, featuring a 3,3-disubstituted oxetane core, presents a unique set of characterization challenges and opportunities that this guide will explore.
Structural Overview and Synthetic Context
Unambiguous characterization begins with a clear understanding of the target molecule's structure and its likely synthetic precursors. The structural features of [3-(3-Chlorophenyl)oxetan-3-yl]methanol—a quaternary carbon, a primary alcohol, a strained ether ring, and a substituted aromatic system—all yield distinct spectroscopic signatures.
A common and efficient route to such 3,3-disubstituted oxetanes involves the intramolecular Williamson etherification of a 1,3-halohydrin, which itself is derived from a corresponding 1,3-diol. A plausible synthetic pathway is outlined below, as the characterization of its intermediates is crucial for reaction monitoring and final product verification.
Caption: Plausible synthesis of [3-(3-Chlorophenyl)oxetan-3-yl]methanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is the most powerful tool for the unambiguous determination of the chemical structure of [3-(3-Chlorophenyl)oxetan-3-yl]methanol. It provides detailed information about the carbon-hydrogen framework, connectivity, and the chemical environment of each nucleus.
Expertise & Experience: Interpreting the Spectra
The key to successful NMR analysis lies in recognizing the characteristic signals of the oxetane moiety and understanding how substitution affects them.[1][5]
-
¹H NMR Spectroscopy:
-
Oxetane Methylene Protons: The two CH₂ groups of the oxetane ring (at C2 and C4) are diastereotopic due to the chiral center at C3. This is a critical feature. They are expected to appear as two pairs of doublets (an AX system), typically in the 4.5-5.0 ppm range.[6] The geminal coupling constant will be on the order of 6-8 Hz.
-
Methanol Protons: The CH₂OH group will present as a singlet around 3.6-4.0 ppm, as there are no adjacent protons to couple with.[3] The hydroxyl proton (OH) will be a broad singlet whose chemical shift is highly dependent on concentration and solvent.
-
Aromatic Protons: The 3-chlorophenyl group will show a complex multiplet pattern in the 7.2-7.5 ppm region, characteristic of a 1,3-disubstituted benzene ring.
-
-
¹³C NMR Spectroscopy:
-
Oxetane Carbons: The methylene carbons (C2 and C4) are expected to resonate significantly downfield (~77-85 ppm) due to the deshielding effect of the adjacent oxygen atom.[7] The quaternary carbon (C3) will appear further upfield, around 45-55 ppm.
-
Methanol Carbon: The CH₂OH carbon signal is anticipated around 65-70 ppm.
-
Aromatic Carbons: Six distinct signals are expected in the 125-145 ppm range, with the carbon attached to the chlorine atom (C-Cl) showing a characteristic shift.
-
Trustworthiness: Self-Validating Experimental Protocol
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for unambiguous structural confirmation.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the analyte in ~0.6 mL of deuterated chloroform (CDCl₃). Causality: CDCl₃ is an excellent solvent for a wide range of organic compounds and provides a clean spectral window, with residual solvent peaks at 7.26 ppm for ¹H and 77.16 ppm for ¹³C that serve as internal references.[4]
-
Instrument Setup: Use a 400 MHz (or higher) spectrometer. Ensure the instrument is properly shimmed to achieve sharp, symmetrical peaks, which is critical for resolving the complex aromatic multiplets and the oxetane doublets.
-
¹H NMR Acquisition:
-
Spectral Width: -2 to 12 ppm.
-
Pulse Angle: 30-45 degrees.
-
Relaxation Delay (d1): 2 seconds. Rationale: This allows for nearly complete T1 relaxation for most protons, ensuring accurate integration.
-
Number of Scans: 8-16 scans.
-
-
¹³C NMR Acquisition:
-
Mode: Proton-decoupled.
-
Spectral Width: -5 to 220 ppm.
-
Relaxation Delay (d1): 5 seconds. Rationale: Quaternary carbons have longer relaxation times; a longer delay is necessary for their reliable detection and quantification.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
-
Data Processing: Apply a Fourier transform with an exponential line broadening factor of 0.3 Hz for ¹H and 1.0 Hz for ¹³C to improve the signal-to-noise ratio. Phase and baseline correct the spectra carefully.
Data Summary: Predicted NMR Assignments
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Assignment |
| Aromatic | 7.20 - 7.50 | Multiplet | 4H, Phenyl-H |
| Oxetane CH₂ | 4.60 - 4.90 | 2 x Doublet | 4H, Diastereotopic -O-CH₂- protons |
| Methanol CH₂ | 3.70 - 4.00 | Singlet | 2H, -CH₂-OH |
| Hydroxyl | 1.5 - 3.0 (variable) | Broad Singlet | 1H, -OH |
| ¹³C NMR | Predicted δ (ppm) | Assignment |
| Aromatic C (ipso-Ox) | 140 - 145 | C attached to oxetane |
| Aromatic C-Cl | 134 - 138 | C attached to chlorine |
| Aromatic CH | 125 - 130 | 4x CH carbons |
| Oxetane CH₂ | 77 - 85 | C2 and C4 of oxetane ring |
| Methanol CH₂ | 65 - 70 | -CH₂-OH |
| Oxetane C (quaternary) | 45 - 55 | C3 of oxetane ring |
Infrared (IR) Spectroscopy: Rapid Functional Group Identification
While NMR provides the complete structural map, Fourier-Transform Infrared (FTIR) spectroscopy offers a rapid and non-destructive method to confirm the presence of key functional groups. It is particularly useful for monitoring the progress of the synthesis, for example, by observing the disappearance of a carbonyl group or the appearance of a hydroxyl group.
Expertise & Experience: Key Vibrational Modes
For [3-(3-Chlorophenyl)oxetan-3-yl]methanol, the IR spectrum is dominated by a few characteristic absorptions:
-
O-H Stretch: A strong, broad absorption between 3200-3600 cm⁻¹ is the unmistakable signature of the hydroxyl group from the methanol moiety.[3]
-
C-H Stretches: Aromatic C-H stretches appear as a group of weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretches from the oxetane and methanol groups are found just below 3000 cm⁻¹.
-
C-O-C Stretch (Ether): The most diagnostic feature for the oxetane ring is the asymmetric C-O-C stretching vibration, which typically appears as a strong, sharp band in the 950-1000 cm⁻¹ region.[8][9] This band's presence is strong evidence of successful ring formation.
-
C-O Stretch (Alcohol): The C-O stretch of the primary alcohol will be visible as a strong band around 1050 cm⁻¹.
Trustworthiness: Self-Validating Experimental Protocol
Objective: To confirm the presence of hydroxyl and oxetane functional groups.
Methodology (Attenuated Total Reflectance - ATR):
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal. Causality: This step is crucial to computationally subtract interfering signals from the atmosphere (e.g., CO₂ and water vapor) and the crystal itself.
-
Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring complete coverage.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Co-add 16 to 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-600 cm⁻¹.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis to prevent cross-contamination.
Data Summary: Characteristic IR Absorptions
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (Alcohol) | 3200 - 3600 | Strong, Broad |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |
| C-O Stretch (Alcohol) | 1050 - 1100 | Strong |
| C-O-C Stretch (Oxetane Ether) | 950 - 1000 | Strong, Sharp |
| C-Cl Stretch | 700 - 800 | Medium-Strong |
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry is essential for confirming the molecular weight of the target compound and its intermediates. High-resolution mass spectrometry (HRMS) can provide an exact mass, which in turn confirms the elemental composition.
Expertise & Experience: Predicting Fragmentation
-
Molecular Ion (M⁺): The compound has a molecular formula of C₁₀H₁₁ClO₂ and a molecular weight of 198.65 g/mol .[10][11] In the mass spectrum, the molecular ion peak will appear as a characteristic cluster due to the isotopes of chlorine. The M⁺ peak will be at m/z 198, and the (M+2)⁺ peak will be at m/z 200, with a relative intensity ratio of approximately 3:1, which is a definitive signature for a monochlorinated compound.
-
Key Fragments: Under electron ionization (EI), the strained oxetane ring is prone to fragmentation. Common fragmentation pathways include:
-
Loss of the hydroxymethyl radical (•CH₂OH, 31 Da) to give a fragment at m/z 167.
-
Ring-opening followed by rearrangement.
-
Loss of the chlorophenyl group.
-
Trustworthiness: Self-Validating Experimental Protocol
Objective: To confirm the molecular weight and isotopic pattern of the analyte.
Methodology (LC-MS with ESI):
-
Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use a liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source. ESI is a soft ionization technique that typically keeps the molecular ion intact.
-
Mobile Phase: An isocratic or gradient flow of acetonitrile/water with 0.1% formic acid. Causality: Formic acid aids in the protonation of the analyte, promoting the formation of the [M+H]⁺ ion in positive ion mode.
-
Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500. Look for the protonated molecule [M+H]⁺ at m/z 199 and its corresponding isotope peak at m/z 201.
-
Validation: For HRMS, ensure the mass accuracy is within 5 ppm of the calculated theoretical mass for C₁₀H₁₂ClO₂⁺ (the [M+H]⁺ ion).
Comparative Analysis of Techniques
No single technique provides all the necessary information. A synergistic approach is required for complete and confident characterization.
Caption: Logical workflow for spectroscopic characterization.
| Technique | Primary Information Provided | Strengths for this Molecule | Limitations |
| ¹H & ¹³C NMR | Complete C-H framework, connectivity, chemical environment. | Unambiguously confirms structure; identifies diastereotopic oxetane protons. | Slower acquisition time; requires higher sample purity and quantity. |
| IR Spectroscopy | Presence of functional groups. | Very fast; excellent for confirming hydroxyl group and oxetane C-O-C bond. | Provides no connectivity information; spectrum can be complex. |
| Mass Spectrometry | Molecular weight and elemental formula (HRMS). | Confirms molecular weight and the presence of chlorine via its isotopic signature. | Provides limited structural information on its own; isomers are indistinguishable. |
References
-
The high resolution FTIR-spectrum of oxetane - ResearchGate. Available from: [Link]
-
Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(5), 1847–1859. ACS Publications. Available from: [Link]
-
Barboza, J. M., da Silva, A. C. A., de C. P. R. Asforah, V., de F. da Silva Júnior, E., & de L. e Silva, F. (2020). Chemical Space Exploration of Oxetanes. International Journal of Molecular Sciences, 21(21), 8199. MDPI. Available from: [Link]
-
Wuts, P. G. M. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(5), 1847–1859. ACS Publications. Available from: [Link]
-
Schmid, J. (2022). Synthesis and Characterization of Energetic Oxetane Derivatives and Nitrogen-rich Energetic Materials. Ludwig-Maximilians-Universität München. Available from: [Link]
-
Krow, G. R., & Fan, D. M. (1976). Nuclear magnetic resonance spectra and structure of fluorinated oxetanes. Journal of Organic Chemistry, 41(1), 126-131. ResearchGate. Available from: [Link]
-
Antenucci, A., et al. (2023). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. Available from: [Link]
-
Durig, J. R., & Morrissey, A. C. (1966). Raman and Infrared Spectra of 3‐Methyleneoxetane. The Journal of Chemical Physics, 45(4), 1269–1278. AIP Publishing. Available from: [Link]
-
Ring Opening Polymerization of Oxetane by Use of Silicate Gel of Rare Earth Metal. ResearchGate. Available from: [Link]
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Oxetane. PubChem. National Institutes of Health. Available from: [Link]
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Bissinger, P. (2018). Synthesis, Characterization, and Investigation of Energetic Oxetane Derivatives and Polymers thereof. Ludwig-Maximilians-Universität München. Available from: [Link]
-
Synthesis of Novel 3-(4-Substitutedaryloxymethyl) Oxetan-3-Ylamines. Connect Journals. Available from: [Link]
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[3-(3-chlorophenyl)oxetan-3-yl]methanol, min 97%, 100 mg. CP Lab Safety. Available from: [Link]
-
Natural Products Containing the Oxetane and Related Moieties Present Additional Challenges for Structure Elucidation: A DU8+ Computational Case Study. ResearchGate. Available from: [Link]
-
CAS 1432492-63-1 C10H11ClO2 [3-(3-chlorophenyl)oxetan-3-yl]methanol 97%. Howei Pharm. Available from: [Link]
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Benchmarking reactivity of [3-(3-Chlorophenyl)oxetan-3-yl]methanol against other primary alcohols
Executive Summary
Context: [3-(3-Chlorophenyl)oxetan-3-yl]methanol represents a specialized class of "polar neopentyl" alcohols. In drug discovery, the oxetane ring serves as a metabolic block and lipophilicity modulator (lowering LogP), while the hydroxymethyl group provides a handle for further functionalization.
Key Findings:
-
Steric Environment: The molecule exhibits neopentyl-like steric hindrance . Nucleophilic substitutions and esterifications at the primary alcohol position are significantly slower than in unhindered primary alcohols (e.g., ethanol) and require forcing conditions or specific activation (e.g., Yamaguchi esterification).
-
Electronic Influence: The oxetane oxygen exerts a strong inductive electron-withdrawing effect (
), slightly increasing the acidity of the hydroxyl proton compared to aliphatic analogs, but reducing the nucleophilicity of the oxygen. -
Stability Trade-off: Unlike standard aliphatic alcohols, this scaffold possesses a chemical liability under acidic conditions . While the 3,3-disubstitution pattern confers kinetic stability, prolonged exposure to strong Brønsted acids (
) risks ring opening.
Structural & Electronic Benchmarking
To understand the reactivity of [3-(3-Chlorophenyl)oxetan-3-yl]methanol (referred to herein as Oxetane-MeOH ), we must benchmark it against three standard primary alcohols representing distinct chemical spaces.
Table 1: Comparative Physicochemical Profile
| Feature | Oxetane-MeOH (Subject) | Neopentyl Alcohol (Steric Benchmark) | Benzyl Alcohol (Electronic Benchmark) | Ethanol (Standard) |
| Structure | Cyclic ether, quaternary center | Aliphatic, quaternary center | Aromatic, | Aliphatic, linear |
| Steric Hindrance | High (Gem-disubstituted) | High (Gem-dimethyl) | Moderate | Low |
| Electronic Effect | Inductive withdrawing ( | Inductive donating (+ | Resonance stabilizing | Inductive donating (+ |
| Nu- Reactivity | Low (Sterics + Electronics) | Low (Sterics) | High | High |
| Acid Stability | Vulnerable (Ring strain) | Robust | Robust | Robust |
| Metabolic Stability | High (Blocked metabolic soft spot) | High | Low (Oxidation) | Low |
The "Polar Neopentyl" Effect
The defining feature of Oxetane-MeOH is that it behaves like a neopentyl alcohol but with altered polarity. The quaternary carbon at the 3-position blocks
Reactivity Landscape & Decision Pathways
The following diagram maps the reactivity logic. Researchers must navigate the trade-off between the steric difficulty of functionalizing the alcohol and the chemical fragility of the ring.[1]
Figure 1: Decision matrix for functionalizing [3-(3-Chlorophenyl)oxetan-3-yl]methanol. Note the critical divergence at acidic conditions versus the steric management required for basic couplings.
Experimental Benchmarks & Protocols
Benchmark A: Esterification (The Steric Challenge)
Standard esterification (e.g., acid chloride + pyridine) often stalls or requires excessive heating for Oxetane-MeOH due to the steric bulk of the 3-chlorophenyl and oxetane ring adjacent to the reaction center.
Recommended Protocol: Yamaguchi Esterification This method generates a mixed anhydride in situ, which is highly electrophilic and driven by DMAP, overcoming the steric barrier without requiring ring-threatening heat or strong mineral acids.
Reagents:
-
Substrate: [3-(3-Chlorophenyl)oxetan-3-yl]methanol (1.0 equiv)
-
Carboxylic Acid: R-COOH (1.2 equiv)
-
Yamaguchi Reagent: 2,4,6-Trichlorobenzoyl chloride (1.2 equiv)
-
Base: Triethylamine (
) (1.5 equiv) -
Catalyst: DMAP (1.0 - 2.0 equiv, stoichiometric is often needed for neopentyl alcohols)
-
Solvent: Toluene or THF (Anhydrous)
Step-by-Step Workflow:
-
Activation: Dissolve the carboxylic acid and
in THF. Cool to 0°C. Add 2,4,6-trichlorobenzoyl chloride dropwise. Stir for 1 hour at room temperature to form the mixed anhydride (white precipitate of amine salt will form). -
Solvent Swap (Optional but recommended): Filter off the salts and concentrate the filtrate, then redissolve in Toluene. (Alternatively, proceed in THF if solubility permits).
-
Coupling: Add the Oxetane-MeOH and DMAP to the mixed anhydride solution.
-
Reaction: Stir at room temperature. If conversion is <50% after 4 hours, heat gently to 40°C. Do not reflux vigorously.
-
Workup: Quench with saturated
. Extract with EtOAc. Crucial: Avoid acidic washes (e.g., 1M HCl) during workup to preserve the oxetane ring. Use saturated or water instead.
Benchmark B: Acid Stability Assay (The Stability Limit)
Unlike Benzyl alcohol or Ethanol, Oxetane-MeOH is liable to acid-catalyzed ring opening (Paterno-Büchi reverse or hydration). This assay validates if the scaffold survives your specific reaction conditions.[2][3]
Figure 2: Self-validating NMR workflow for assessing oxetane stability before scale-up.
Interpretation:
-
Intact Oxetane: Characteristic doublets (roofing effect) between 4.5–5.0 ppm.
-
Ring Opened: Disappearance of the 4.5–5.0 ppm signals; appearance of complex multiplets in the 3.5–4.0 ppm region (typical of acyclic ethers/alcohols).
Comparative Data Summary
| Reaction Type | Oxetane-MeOH Performance | Comparison vs. Ethanol | Comparison vs. Neopentyl Alcohol |
| Swern Oxidation | Good. Yields aldehyde cleanly. | Slower kinetics. | Equivalent. |
| Jones Oxidation | Poor. Acidic conditions open ring. | Ethanol survives; Oxetane degrades. | Neopentyl survives. |
| Tosylation (TsCl/Py) | Moderate/Slow. Requires time/heat. | Much slower. | Slightly faster (inductive effect helps leaving group formation). |
| Mitsunobu | Excellent. Primary alcohol works well. | Similar. | Superior (less elimination side-products). |
Expert Commentary & Causality
Why does the reaction stall? When attempting to functionalize the alcohol, the stalling is rarely electronic; it is steric. The 3-chlorophenyl group and the oxetane methylene groups create a "congested cone" around the hydroxyl oxygen. This is why standard nucleophilic catalysts (like DMAP in catalytic amounts) often fail; the acyl-pyridinium intermediate cannot effectively transfer the acyl group to the hindered alcohol. Stoichiometric DMAP acts as a stronger base/nucleophile shuttle.
Why is the ring stable enough? The 3,3-disubstitution pattern (Gem-disubstitution) provides a kinetic barrier to ring opening. The "Thorpe-Ingold" effect favors the closed ring conformation over the open chain. However, this protection is kinetic, not thermodynamic. Once a strong proton source activates the ether oxygen, the ring strain (~106 kJ/mol) drives the irreversible opening.
Strategic Recommendation: Treat [3-(3-Chlorophenyl)oxetan-3-yl]methanol as a masked gem-dimethyl group . Design synthetic routes that install this moiety late in the sequence, or ensure all preceding steps are performed at pH > 3.
References
-
Wuitschik, G., et al. (2006). "Oxetanes as Promising Bioisosteres for gem-Dimethyl Groups."[1][4][5] Angewandte Chemie International Edition, 45(46), 7736–7739.
-
Burkhard, J. A., et al. (2010). "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Angewandte Chemie International Edition, 49(21), 3524–3529.
-
Inanaga, J., et al. (1979).[6][7][8] "A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization." Bulletin of the Chemical Society of Japan, 52(7), 1989–1993.
-
Bull, J. A., et al. (2016). "Exploiting the Oxetane Ring in Drug Discovery." Chemical Reviews, 116(19), 12150–12233.
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- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Yamaguchi esterification - Wikipedia [en.wikipedia.org]
- 7. Frontiers | Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review [frontiersin.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
